Zileuton-d4
Description
Properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSOWXNZPKENC-CWIRFKENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662229 | |
| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189878-76-9 | |
| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Zileuton-d4: A Technical Guide to Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Zileuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor Zileuton. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Chemical Structure and Properties
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton reduces the production of pro-inflammatory leukotrienes, making it effective in the management of asthma.[1] this compound is a stable isotope-labeled version of Zileuton, primarily used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).
The key chemical properties of Zileuton and this compound are summarized in the table below.
| Property | Zileuton | This compound |
| Chemical Name | N-(1-(benzo[b]thiophen-2-yl)ethyl)-N-hydroxyurea | N-(1-(benzo[b]thiophen-2-yl)ethyl-1,2,2,2-d4)-N-hydroxyurea |
| Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₈D₄N₂O₂S |
| Molecular Weight | 236.29 g/mol | 240.31 g/mol |
| CAS Number | 111406-87-2 | 1189878-76-9 |
Chemical Structures
The chemical structures of Zileuton and this compound are depicted below. The deuterium atoms in this compound are located on the ethyl group.
Isotopic Purity
The isotopic purity of this compound is a critical parameter, as it directly impacts its utility as an internal standard. Commercially available this compound typically exhibits a high degree of deuterium incorporation. While a specific certificate of analysis with the exact isotopic distribution is not publicly available, the general specification is a deuterium incorporation of ≥98 atom % D or ≥99% in deuterated forms (d1-d4).
Based on these common specifications, a representative isotopic distribution for a batch of this compound is presented in the table below. The actual distribution may vary between different batches and suppliers.
| Isotopic Species | Designation | Representative Abundance (%) |
| Non-deuterated | d0 | ≤ 1 |
| Mono-deuterated | d1 | < 1 |
| Di-deuterated | d2 | < 1 |
| Tri-deuterated | d3 | < 1 |
| Tetra-deuterated | d4 | > 98 |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) and/or nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Method
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.
3.1.1. Sample Preparation
A stock solution of this compound is prepared by dissolving an accurately weighed amount of the substance in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration of approximately 1 µg/mL with the same solvent.
3.1.2. Instrumentation and Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system is used for the analysis.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | TOF or Orbitrap |
| Scan Range | m/z 100-300 |
| Resolution | > 10,000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
3.1.3. Data Analysis
The isotopic distribution is determined by analyzing the mass spectrum of the protonated molecule [M+H]⁺. The theoretical m/z values for the different isotopic species of this compound are:
-
d0: 237.0728
-
d1: 238.0791
-
d2: 239.0854
-
d3: 240.0917
-
d4: 241.0980
The relative abundance of each isotopic species is calculated by integrating the peak area of its corresponding m/z in the mass spectrum.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
Quantitative ¹H and ²H NMR spectroscopy can also be employed to determine the isotopic purity of this compound.
3.2.1. Sample Preparation
An accurately weighed sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard with a certified purity (e.g., maleic acid).
3.2.2. Instrumentation and Parameters
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
-
¹H NMR: Used to determine the amount of residual non-deuterated Zileuton (d0). The integral of a characteristic proton signal of Zileuton is compared to the integral of a signal from the internal standard.
-
²H NMR: Used to confirm the positions of deuteration and to quantify the deuterated species.
| Parameter | ¹H NMR Setting | ²H NMR Setting |
| Pulse Program | zg30 | zg |
| Number of Scans | 16 | 64 |
| Relaxation Delay (D1) | 30 s | 5 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | 20 ppm | 30 ppm |
3.2.3. Data Analysis
The isotopic purity is calculated by comparing the integrals of the signals from this compound (in both ¹H and ²H spectra) with the integral of the internal standard. The percentage of each isotopic species can be determined from the relative signal intensities.
Zileuton's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key player in the biosynthesis of leukotrienes. The following diagram illustrates this signaling pathway.
This guide provides a foundational understanding of the chemical structure and isotopic purity of this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier for batch-specific data. The experimental protocols outlined here serve as a general guideline and may require optimization based on the available instrumentation and specific analytical requirements.
References
The Core Mechanism of Zileuton as a 5-Lipoxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[3][4] By targeting 5-LOX, Zileuton effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating their inflammatory effects.[3] This technical guide provides an in-depth exploration of the mechanism of action of Zileuton, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Direct Inhibition of 5-Lipoxygenase
Zileuton exerts its inhibitory effect on 5-lipoxygenase through a direct interaction with the enzyme's active site. The catalytic activity of 5-LOX is dependent on a non-heme iron atom, which cycles between its ferrous (Fe2+) and ferric (Fe3+) states. Zileuton is classified as an iron ligand-type and redox inhibitor.[5][6] Its mechanism involves two key aspects:
-
Iron Chelation: Zileuton directly chelates the non-heme iron atom within the active site of 5-lipoxygenase.[5][7] This interaction is crucial for its inhibitory function.
-
Redox Inhibition: Zileuton also possesses weak reducing properties, which are thought to stabilize the iron in its inactive ferrous (Fe2+) state, preventing the catalytic cycle from proceeding.[5][6]
Molecular docking and simulation studies suggest that Zileuton binds within the substrate-binding pocket of 5-LOX, positioning it to interact with the catalytic iron and key amino acid residues.[8] This direct, competitive inhibition prevents the binding and subsequent oxygenation of the natural substrate, arachidonic acid.[9]
The 5-Lipoxygenase Signaling Pathway
The biosynthesis of leukotrienes is initiated by cellular stimuli that lead to the activation of cytosolic phospholipase A2 (cPLA2). This enzyme translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid (AA). The 5-lipoxygenase-activating protein (FLAP), an integral membrane protein, then binds to arachidonic acid and presents it to 5-lipoxygenase.[3][10] 5-LOX, which also translocates to the nuclear membrane upon cell activation, then catalyzes the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 can then be further metabolized to LTB4 by LTA4 hydrolase or to the cysteinyl-leukotrienes by LTC4 synthase. Zileuton acts at the critical step of 5-LOX catalysis, thereby blocking the entire downstream production of leukotrienes.
Quantitative Data on Zileuton's Inhibitory Activity
The inhibitory potency of Zileuton has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Assay System | Stimulus | Measured Product | IC50 (µM) | Reference |
| Rat Basophilic Leukemia (RBL-1) cell supernatant | - | 5-HETE | 0.5 | [8] |
| Rat Polymorphonuclear Leukocytes (PMNL) | - | 5-HETE | 0.3 | [8] |
| Rat PMNL | - | LTB4 | 0.4 | [8] |
| Human PMNL | - | LTB4 | 0.4 | [8] |
| Human Whole Blood | - | LTB4 | 0.9 | [8] |
| Dog Whole Blood | - | LTB4 | 0.56 | |
| Rat Whole Blood | - | LTB4 | 2.3 | |
| Human Whole Blood | - | LTB4 | 2.6 | |
| Mouse Peritoneal Macrophages | LPS/IFNγ | PGE2 | 5.79 | [5] |
| J774 Macrophages | LPS | [3H]-AA release | 3.5 | [5] |
Note: 5-HETE (5-Hydroxyeicosatetraenoic acid) is another product of the 5-lipoxygenase pathway. PGE2 (Prostaglandin E2) inhibition by Zileuton is suggested to be an indirect effect due to the inhibition of arachidonic acid release.
In addition to IC50 values, the inhibitory constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. Zileuton has been reported to have a weak inhibitory effect on Cytochrome P450 1A2 (CYP1A2) with a Ki value in the range of 66-98 µM.
Experimental Protocols
Cell-Free 5-Lipoxygenase Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of Zileuton on purified 5-lipoxygenase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified human recombinant 5-lipoxygenase in an appropriate buffer.
-
Prepare serial dilutions of Zileuton in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Prepare a stock solution of arachidonic acid.
-
-
Pre-incubation:
-
In a microtiter plate or microcentrifuge tubes, add the 5-lipoxygenase enzyme to the assay buffer.
-
Add the different concentrations of Zileuton or vehicle to the respective wells/tubes.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C to allow for binding.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well/tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile).
-
Extract the lipid products using a suitable method, such as solid-phase extraction.
-
Analyze the amount of 5-LOX products (e.g., LTB4, 5-HETE) using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Zileuton concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Zileuton concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for Leukotriene B4 Production in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of Zileuton on LTB4 production in a physiologically relevant ex vivo system.
Methodology:
-
Blood Collection:
-
Collect fresh human venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).
-
-
Incubation with Inhibitor:
-
Aliquot the whole blood into microcentrifuge tubes.
-
Add various concentrations of Zileuton or a vehicle control to the blood samples.
-
Pre-incubate the samples at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Stimulation of Leukotriene Production:
-
Stimulate the production of leukotrienes by adding a calcium ionophore, such as A23187, to the blood samples.[1]
-
Incubate the stimulated blood at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice and/or adding a stopping reagent.
-
Separate the plasma by centrifugation.
-
-
LTB4 Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each Zileuton concentration relative to the stimulated vehicle control.
-
Determine the IC50 value as described in the cell-free assay protocol.
-
Conclusion
Zileuton's mechanism of action as a direct, potent, and specific inhibitor of 5-lipoxygenase is well-established. By chelating the catalytic iron and maintaining it in an inactive redox state, Zileuton effectively halts the production of all leukotrienes. This targeted inhibition of a critical node in the inflammatory cascade underscores its therapeutic utility in leukotriene-driven diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of 5-lipoxygenase inhibition.
References
- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 3. Arachidonic acid promotes the binding of 5-lipoxygenase on nanodiscs containing 5-lipoxygenase activating protein in the absence of calcium-ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simulation Study of Interactions Between Two Bioactive Components from Zingiber cassumunar and 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
Synthesis and Deuteration of Zileuton: A Technical Guide to Zileuton-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Zileuton and its deuterated analog, Zileuton-d4. The document details a plausible synthetic pathway for this compound, outlines the necessary experimental protocols, and presents relevant quantitative data. Additionally, it includes a visualization of the signaling pathway associated with Zileuton's mechanism of action.
Introduction
Zileuton is a selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. By blocking this pathway, Zileuton effectively reduces the production of pro-inflammatory leukotrienes, making it a valuable therapeutic agent in the management of asthma. Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. This guide focuses on a proposed synthetic route for this compound, leveraging known organic chemistry principles and deuteration techniques.
Zileuton's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Zileuton exerts its therapeutic effect by inhibiting the enzyme 5-lipoxygenase (5-LO). This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of asthma. By blocking 5-LO, Zileuton prevents the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), thereby reducing bronchoconstriction, inflammation, and mucus production in the airways.
Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.
Synthesis of this compound: A Plausible Pathway
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available precursor, 2-acetylbenzothiophene. The key step involves the introduction of deuterium atoms at the ethyl side chain.
A Comparative Analysis of the Pharmacokinetic Profiles of Zileuton and Zileuton-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of the pharmacokinetic properties of Zileuton and its deuterated analog, Zileuton-d4. While extensive data exists for the pharmacokinetics of Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma, publicly available pharmacokinetic data for this compound is limited. This compound is primarily utilized as an internal standard in the bioanalysis of Zileuton. Therefore, this guide will present the detailed pharmacokinetic profile of Zileuton and subsequently discuss the theoretical and anticipated pharmacokinetic differences of this compound based on the principles of deuteration.
Introduction to Zileuton and the Rationale for Deuteration
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid.[1][2] By inhibiting this enzyme, Zileuton reduces the production of pro-inflammatory leukotrienes, thereby mitigating bronchoconstriction and inflammation in the airways of patients with asthma.[3][4]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of a drug.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.
Pharmacokinetic Properties of Zileuton
The pharmacokinetic profile of Zileuton has been well-characterized in numerous studies. The key parameters are summarized in the tables below.
Absorption
Zileuton is rapidly absorbed after oral administration.[3]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | [3] |
| Effect of Food | A high-fat meal can slightly increase the peak plasma concentration (Cmax) but does not significantly alter the overall extent of absorption (AUC). | [6] |
Distribution
Zileuton is widely distributed in the body and is highly bound to plasma proteins.
| Parameter | Value | Reference |
| Apparent Volume of Distribution (Vd/F) | ~1.2 L/kg | [3] |
| Plasma Protein Binding | 93% (primarily to albumin) | [3] |
Metabolism
Zileuton is extensively metabolized in the liver, primarily by the cytochrome P450 system.[1][3]
| Metabolizing Enzymes | Major Metabolites | Reference |
| CYP1A2, CYP2C9, CYP3A4 | Diastereomeric O-glucuronide conjugates (major), N-dehydroxylated metabolite | [1][3] |
Excretion
The metabolites of Zileuton are primarily excreted in the urine.
| Parameter | Value | Reference |
| Route of Elimination | Primarily renal (94.5% of a radiolabeled dose recovered in urine) | [6] |
| Mean Terminal Half-life (t1/2) | ~2.5 hours | [2] |
| Apparent Oral Clearance (CL/F) | ~7.0 mL/min/kg | [6] |
This compound: A Theoretical Pharmacokinetic Comparison
As previously mentioned, specific pharmacokinetic studies on this compound are not publicly available. However, based on the principles of deuteration, we can anticipate potential differences in its pharmacokinetic profile compared to Zileuton. This compound is deuterated at the ethyl group attached to the benzothiophene ring.
Anticipated Effects of Deuteration on Zileuton's Pharmacokinetics
| Pharmacokinetic Phase | Potential Effect of Deuteration on this compound | Rationale (Kinetic Isotope Effect) |
| Absorption | Unlikely to be significantly different from Zileuton. | Absorption is primarily governed by physicochemical properties like solubility and permeability, which are generally not substantially altered by deuteration. |
| Distribution | Unlikely to be significantly different from Zileuton. | Volume of distribution and plasma protein binding are not expected to be significantly impacted by the isotopic substitution. |
| Metabolism | Potentially slower rate of metabolism. | The C-D bonds at the ethyl group are stronger than the corresponding C-H bonds. Since metabolism of Zileuton involves this part of the molecule, the cleavage of these bonds by CYP enzymes may be slower, leading to a reduced rate of formation of metabolites. |
| Excretion | Potentially longer half-life and lower clearance. | A slower rate of metabolism would lead to a decreased clearance of the parent drug, resulting in a prolonged elimination half-life and increased overall systemic exposure (AUC). |
It is crucial to emphasize that these are theoretical predictions. The actual impact of deuteration can be complex and may not always result in a clinically significant alteration of pharmacokinetics.
Experimental Protocols
Bioanalytical Method for Zileuton and this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Zileuton in biological matrices like plasma. This compound is typically used as the internal standard in these assays.
Sample Preparation:
-
Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are treated to remove proteins and interfering substances. A common method is liquid-liquid extraction using an organic solvent.
-
Reconstitution: The extracted analyte is dried and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Zileuton | This compound (Internal Standard) |
| Chromatographic Column | C18 reverse-phase column | C18 reverse-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode | Electrospray Ionization (ESI) in positive or negative mode |
| Mass Transition (MRM) | Specific precursor to product ion transition (e.g., m/z 237.1 -> 162.1) | Specific precursor to product ion transition (e.g., m/z 241.1 -> 162.1) |
The following DOT script visualizes a general workflow for a bioanalytical method.
A generalized workflow for the bioanalytical quantification of Zileuton using this compound as an internal standard.
Signaling Pathway of Zileuton's Mechanism of Action
Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key component of the arachidonic acid cascade. This pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.
The following DOT script illustrates the arachidonic acid cascade and the point of intervention by Zileuton.
The arachidonic acid cascade, illustrating the synthesis of leukotrienes and the inhibitory action of Zileuton on 5-lipoxygenase.
Conclusion
Zileuton is a well-characterized 5-lipoxygenase inhibitor with a predictable pharmacokinetic profile. While its deuterated analog, this compound, is a valuable tool in bioanalytical chemistry, a comprehensive understanding of its own pharmacokinetic properties in vivo remains to be publicly documented. Based on the established principles of the kinetic isotope effect, it is plausible that this compound exhibits a slower rate of metabolism and consequently a longer half-life compared to Zileuton. However, without direct comparative studies, this remains a theoretical postulation. Further research into the pharmacokinetics of this compound is warranted to fully elucidate the effects of deuteration on this molecule and to explore its potential as a therapeutic agent with an improved pharmacokinetic profile. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting both the known aspects of Zileuton's pharmacokinetics and the areas where further investigation is needed for its deuterated counterpart.
References
- 1. Identification of the human liver cytochrome P450 enzymes involved in the metabolism of zileuton (ABT-077) and its N-dehydroxylated metabolite, Abbott-66193 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Zileuton Monograph for Professionals - Drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Zileuton-d4: A Technical Guide for Investigating Leukotriene Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Zileuton-d4 as a critical tool for the study of leukotriene pathways. Zileuton, a potent and selective inhibitor of 5-lipoxygenase, and its deuterated isotopologue, this compound, are indispensable for elucidating the role of leukotrienes in various physiological and pathological processes. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to Zileuton and the Leukotriene Pathway
Leukotrienes are a family of inflammatory lipid mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX).[1][2] They are key players in the pathophysiology of a range of inflammatory diseases, most notably asthma. The leukotriene family is divided into two main classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[1]
Zileuton exerts its pharmacological effect by directly inhibiting the 5-LOX enzyme, thereby blocking the entire downstream production of all leukotrienes.[1][2] This makes it an invaluable tool for researchers seeking to understand the specific contributions of the leukotriene pathway in cellular and animal models of disease.
This compound is a stable, isotopically labeled version of Zileuton, where four hydrogen atoms have been replaced with deuterium. This mass shift makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Zileuton in biological matrices.[3] Its near-identical chemical and physical properties to Zileuton ensure that it behaves similarly during sample extraction and chromatographic separation, thus correcting for any sample loss and variation in instrument response.
Quantitative Data: In Vitro Potency of Zileuton
The following table summarizes the in vitro inhibitory potency of Zileuton against 5-lipoxygenase and leukotriene biosynthesis in various experimental systems. This data is crucial for designing experiments and interpreting results.
| Assay System | Target Measured | Cell/Enzyme Source | IC50 (µM) | Reference |
| Cell-free supernatant | 5-HETE Synthesis | Rat Basophilic Leukemia Cells (20,000 x g supernatant) | 0.5 | [4] |
| Whole cell | 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [4] |
| Whole cell | LTB4 Biosynthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.4 | [4] |
| Whole cell | LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [4] |
| Whole blood | LTB4 Biosynthesis | Human Whole Blood | 0.9 | [4] |
| Whole cell | PGE2 Production | Mouse Peritoneal Macrophages | 5.79 | [1] |
| Cell-free | 5-LOX Inhibition | THP-1 Cells | < 1 | [5] |
Signaling Pathways and Experimental Workflows
The Leukotriene Biosynthesis Pathway and the Role of Zileuton
The following diagram illustrates the key steps in the leukotriene biosynthesis pathway, starting from membrane phospholipids, and highlights the inhibitory action of Zileuton on the 5-lipoxygenase enzyme.
Experimental Workflow for Studying Leukotriene Pathway Inhibition
This diagram outlines a typical experimental workflow for investigating the effects of a 5-LOX inhibitor, such as Zileuton, on leukotriene production in a cell-based assay, followed by quantification using LC-MS/MS with this compound as an internal standard.
Detailed Experimental Protocols
In Vitro 5-LOX Inhibition Assay in Human PMNLs
This protocol describes a method to assess the inhibitory effect of Zileuton on LTB4 production in isolated human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Human whole blood from healthy volunteers
-
Dextran T500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS) with 1.6 mM CaCl₂
-
Zileuton
-
Calcium Ionophore A23187
-
This compound (for LC-MS/MS)
-
Methanol
-
Solid Phase Extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
PMNL Isolation: Isolate PMNLs from human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Resuspension: Resuspend the isolated PMNLs in HBSS with 1.6 mM CaCl₂ to a final concentration of 1 x 10⁷ cells/mL.
-
Pre-incubation with Zileuton: Pre-incubate the PMNL suspension with varying concentrations of Zileuton (or vehicle control) for 15 minutes at 37°C.
-
Cellular Stimulation: Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 5 µM and incubate for a further 10 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Sample Preparation for Analysis:
-
Collect the supernatant.
-
Add this compound as an internal standard to a known final concentration.
-
Perform solid-phase extraction (SPE) to isolate the leukotrienes.
-
-
Quantification of LTB4: Analyze the extracted samples by LC-MS/MS to quantify the amount of LTB4 produced.
Quantification of Zileuton in Plasma using LC-MS/MS with this compound
This protocol provides a method for the accurate quantification of Zileuton in human plasma, adapted from established bioanalytical methods.[3]
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium acetate
-
Methanol
-
C18 HPLC column (e.g., 100 x 4.6 mm, 5 µm)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of this compound solution (internal standard).
-
Vortex briefly.
-
Add 3 mL of MTBE and vortex for 10-15 minutes.
-
Centrifuge at 3000 rpm for 5-10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (100 x 4.6 mm, 5 µm)
-
Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Zileuton: 237.3 -> 161.2
-
This compound: 241.2 -> 161.1
-
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of Zileuton into blank plasma and processing as described above.
-
Calculate the concentration of Zileuton in the unknown samples by comparing the peak area ratio of Zileuton to this compound against the standard curve.
-
Conclusion
Zileuton and its deuterated analog, this compound, are powerful tools for researchers in the field of inflammation and respiratory diseases. Zileuton's specific inhibition of 5-LOX allows for the targeted investigation of the leukotriene pathway's role in various biological processes. The use of this compound as an internal standard ensures the accuracy and reliability of quantitative studies determining the pharmacokinetic profile of Zileuton. The protocols and data presented in this guide provide a solid foundation for the effective use of these compounds in leukotriene pathway research.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Zileuton-d4: A Technical Guide for Researchers in Drug Metabolism and Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo applications of Zileuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor, Zileuton. Primarily utilized as an internal standard, this compound is a critical tool in the accurate quantification of Zileuton in biological matrices. This document details its role in bioanalytical methodologies, providing structured data, experimental protocols, and visual workflows to support research and development in this area.
Introduction to Zileuton and the Role of this compound
Zileuton is a selective inhibitor of the enzyme 5-lipoxygenase, which is responsible for the synthesis of leukotrienes—potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By blocking this pathway, Zileuton reduces inflammation, edema, mucus secretion, and bronchoconstriction.
This compound is a stable, isotopically labeled version of Zileuton, where four hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass but nearly identical chemical properties to Zileuton.[1][2] This characteristic makes this compound an ideal internal standard for bioanalytical assays, particularly those employing mass spectrometry. Its primary function is to correct for variations in sample processing and instrument response, thereby enhancing the accuracy and precision of Zileuton quantification in complex biological samples like plasma.[3][4][5][6]
In Vitro Applications: Bioanalytical Method Validation
The principal in vitro application of this compound is in the development and validation of analytical methods for quantifying Zileuton in biological fluids. A widely used technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high selectivity and sensitivity.[3][4][5][6]
Quantitative Data from Method Validation Studies
The following table summarizes the key parameters from a validated LC-MS/MS method for the determination of Zileuton in human plasma, using this compound as the internal standard.
| Parameter | Value | Reference |
| Linearity Range | 50.5 - 10,012.7 ng/mL | [3][4][6] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Intra-day Precision (% RSD) | 2.9 - 7.7% | [6] |
| Inter-day Precision (% RSD) | 4.5 - 7.3% | [7] |
| Intra-day Accuracy (%) | 100 - 107% | [7] |
| Inter-day Accuracy (%) | 100 - 107% | [7] |
| Mean Recovery of Zileuton | > 85% | [3][4][6] |
| Mean Recovery of this compound | > 80% | [3][4][6] |
Experimental Protocol: Quantification of Zileuton in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for the quantification of Zileuton in human plasma with this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Add 2.5 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90, v/v).[3][4][6]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gas Settings: Optimized for the specific instrument.
In Vivo Studies: Pharmacokinetic Analysis of Zileuton
In vivo studies involving this compound are centered on its use as an internal standard to facilitate the pharmacokinetic analysis of Zileuton in animal models and human clinical trials. The accurate measurement of plasma concentrations of Zileuton over time is essential for determining key pharmacokinetic parameters.
Quantitative Pharmacokinetic Data for Zileuton
The following table presents pharmacokinetic parameters of Zileuton obtained from studies where this compound would be used as an internal standard for quantification.
| Parameter | Value (for a 600 mg oral dose of Zileuton) | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1.7 hours | [8] |
| Cmax (Peak Plasma Concentration) | 3.07 ± 1.13 mg/L (q8h regimen) to 4.37 ± 1.02 mg/L (q6h regimen) | [9] |
| t½ (Elimination Half-life) | ~2.5 hours | [8] |
| Volume of Distribution (Vd) | ~1.2 L/kg | [8] |
| Plasma Protein Binding | 93% | [8] |
Experimental Protocol: In Vivo Pharmacokinetic Study of Zileuton
This protocol describes a general workflow for an in vivo pharmacokinetic study of Zileuton.
1. Animal Model and Dosing:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Administer a defined oral dose of Zileuton.
2. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Analyze the plasma samples for Zileuton concentration using the validated LC-MS/MS method with this compound as the internal standard, as described in the in vitro section.
4. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), t½, and clearance using appropriate software.
Visualizations: Workflows and Pathways
Bioanalytical Workflow for Zileuton Quantification
Caption: Bioanalytical workflow for Zileuton quantification using this compound.
Zileuton's Mechanism of Action: 5-Lipoxygenase Inhibition
Caption: Zileuton inhibits 5-lipoxygenase, blocking leukotriene synthesis.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Zileuton in in vitro and in vivo studies. Its role as an internal standard in LC-MS/MS bioanalytical methods is fundamental to understanding the pharmacokinetics of Zileuton. The detailed protocols and data presented in this guide are intended to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology in their efforts to further investigate the therapeutic potential of Zileuton. While this compound itself is not the subject of direct pharmacological investigation, its application is critical for the robust and reliable assessment of its non-deuterated counterpart.
References
- 1. This compound (major) | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma [mdpi.com]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Zileuton-d4 material safety data sheet and handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zileuton-d4, a deuterated analog of Zileuton, an inhibitor of 5-lipoxygenase. This document consolidates critical information on its material safety, handling, physicochemical properties, and mechanism of action, intended for use in a research and development setting. This compound is primarily utilized as an internal standard for the quantification of Zileuton in various analytical methods, such as gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1]
Material Safety Data Sheet (MSDS) and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.[2]
-
Contact: Avoid contact with eyes, skin, and clothing. In case of contact, flush the affected area with plenty of water.[2]
-
Ingestion and Inhalation: Avoid ingestion and inhalation.
-
Handling: Wash hands thoroughly after handling.[2]
Storage and Stability:
-
Storage Temperature: Store at -20°C for long-term stability.[1]
-
Shipping: Typically shipped at room temperature in the continental US.[1]
-
Stability: Stable for at least 4 years when stored properly.[1]
First Aid Measures:
-
Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, wash immediately with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: In case of eye contact, flush with plenty of water for at least 20 minutes, holding eyelids apart. Seek medical attention.[2]
-
Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[2]
Physicochemical and Pharmacokinetic Properties
This compound is a deuterated form of Zileuton, with deuterium atoms replacing hydrogen atoms on the ethyl group. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based quantification of Zileuton.
Physicochemical Data
| Property | Value | Reference |
| Formal Name | N-(1-benzo[b]thien-2-ylethyl-d4)-N-hydroxy-urea | [1] |
| CAS Number | 1189878-76-9 | [1] |
| Molecular Formula | C₁₁H₈D₄N₂O₂S | [1] |
| Formula Weight | 240.3 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Formulation | A solid | [1] |
| Solubility | DMSO: slightly soluble; Methanol: very slightly soluble | [1] |
| Melting Point | 144.2°C to 145.2°C (for Zileuton) |
Pharmacokinetic Data (for Zileuton)
The pharmacokinetic properties of Zileuton have been well-characterized in humans.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed upon oral administration | [3] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.7 hours | [3] |
| Plasma Protein Binding | 93%, primarily to albumin | [3][4] |
| Apparent Volume of Distribution (V/F) | Approximately 1.2 L/kg | [3][4] |
| Metabolism | Primarily hepatic via CYP1A2, CYP2C9, and CYP3A4 | [4][5] |
| Elimination Half-Life | Approximately 2.5 hours | [3] |
| Excretion | Primarily as metabolites in urine (~95%) and feces (~2%) | [3][5] |
Mechanism of Action and Signaling Pathway
Zileuton is a specific and reversible inhibitor of the enzyme 5-lipoxygenase (5-LO).[1][6] This enzyme is crucial for the biosynthesis of leukotrienes from arachidonic acid.[6][7] By inhibiting 5-LO, Zileuton prevents the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][7] These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma, causing bronchoconstriction, increased mucus secretion, and inflammation.[6] The reduction in leukotriene production leads to an overall improvement in airway function.[6]
Experimental Protocols
Zileuton and its deuterated analog are valuable tools in preclinical research. Below are outlines of key experimental protocols.
In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like Zileuton on 5-LO.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5-lipoxygenase.
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of 5-lipoxygenase enzyme (e.g., from rat basophilic leukemia-1 cells) at a specified concentration (e.g., 10,000 U/mL).
-
Prepare a solution of the substrate, linoleic acid or arachidonic acid, at a suitable concentration (e.g., 80 mM).
-
Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.3).
-
-
Assay Procedure:
-
Prepare various dilutions of the test compound (e.g., Zileuton) and a positive control.
-
In a suitable reaction vessel, combine the enzyme solution, substrate solution, and buffer.
-
Add the test compound dilutions or the positive control to the reaction mixture.
-
Incubate the mixture under controlled conditions.
-
Monitor the enzyme activity by measuring the formation of the product (e.g., 5-hydroxyeicosatetraenoic acid) at a specific wavelength (e.g., 234 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a negative control (without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
Zileuton has been shown to inhibit 5-LO activity in rat basophilic leukemia-1 (RBL-1) cell supernatant with an IC₅₀ value of 0.5 µM and inhibits leukotriene B₄ production in purified human peripheral blood polymorphonuclear leukocytes with an IC₅₀ of 0.6 µM.[1]
In Vivo Animal Model of Asthma
This protocol describes a general approach to evaluate the efficacy of anti-asthmatic compounds in an animal model.
Objective: To assess the ability of a test compound to prevent antigen-induced airway responses in an allergic animal model.
Methodology:
-
Animal Model:
-
Use a relevant animal model of asthma, such as allergic sheep.
-
Sensitize the animals to a specific antigen (e.g., Ascaris suum).
-
-
Drug Administration:
-
Administer the test compound (e.g., Zileuton, 10 mg/kg, p.o.) or a vehicle control to the animals at a specified time before the antigen challenge.
-
-
Antigen Challenge and Monitoring:
-
Challenge the animals with the antigen via inhalation.
-
Monitor various parameters of airway response at different time points post-challenge, including:
-
Specific lung resistance
-
Inflammatory cell infiltration in bronchoalveolar lavage fluid
-
Airway hyperresponsiveness
-
-
-
Data Analysis:
-
Compare the changes in the measured parameters between the drug-treated group and the vehicle-treated group.
-
Statistical analysis is used to determine the significance of any observed protective effects of the test compound.
-
In a sheep model of asthma, Zileuton (10 mg/kg, p.o.) has been shown to prevent antigen challenge-induced increases in specific lung resistance.[1]
Conclusion
This compound is an essential tool for the accurate quantification of Zileuton in research and clinical settings. While a comprehensive safety profile for the deuterated form is not fully established, adherence to standard laboratory safety protocols for handling research chemicals is paramount. The well-characterized mechanism of action of Zileuton as a 5-lipoxygenase inhibitor, along with established in vitro and in vivo experimental models, provides a solid foundation for its application in drug development and a deeper understanding of the role of leukotrienes in inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Zileuton - Wikipedia [en.wikipedia.org]
- 4. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: High-Throughput Quantification of Zileuton in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton effectively reduces the production of leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are key mediators of inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zileuton in human plasma. The method utilizes Zileuton-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Mechanism of Action: Zileuton in the Arachidonic Acid Cascade
Experimental Protocol
This protocol outlines a validated method for the determination of Zileuton in human plasma using this compound as an internal standard (ISTD).[1][3][4]
1. Materials and Reagents
-
Zileuton and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Milli-Q water or equivalent
2. Stock and Working Solutions Preparation
-
Zileuton Stock Solution (2 mg/mL): Dissolve an appropriate amount of Zileuton in methanol.
-
This compound Stock Solution (2 mg/mL): Dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Zileuton stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in 50% methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add a specified amount of the this compound internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Alternative Sample Preparation (Protein Precipitation)
-
To a plasma sample, add acidified acetonitrile.
-
Vortex to precipitate proteins.
-
Centrifuge and collect the supernatant for injection.[5]
LC-MS/MS Method Development Workflow
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Discovery C18 (100 x 4.6 mm, 5 µm)[1][3][4] |
| Mobile Phase | 1 mM Ammonium Acetate Buffer : Methanol (10:90, v/v)[1][3][4] |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Elution | Isocratic[1][3][4] |
| Injection Volume | 5 µL[5] |
| Run Time | 2.1 minutes[5] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Zileuton: 237.3 -> 161.2[1][3][4][6]this compound: 241.2 -> 161.1[1][3][4][6] |
Quantitative Data and Method Validation
The described method has been validated according to regulatory guidelines, demonstrating its reliability for bioanalytical applications.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Zileuton | 50.5 – 10,012.7[1][3][4] | Linear | > 0.99 |
| Zileuton | 20.0 - 8000.0[5] | Linear | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 50.6 | ≤ 10.1[5] | 93.7 - 109.5[5] | < 15 | 85 - 115 |
| LQC | 148.2 | ≤ 5.3[5] | 98.8 - 111.6[5] | < 15 | 85 - 115 |
| MQC | ~45% of high standard | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | ~75% of high standard | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery and Stability
| Parameter | Result |
| Extraction Recovery | Consistent and reproducible across QC levels. |
| Matrix Effect | No significant matrix effect was observed due to the use of a deuterated internal standard. |
| Stability | Zileuton was found to be stable in plasma under various storage conditions, including room temperature for 18 hours, three freeze-thaw cycles, and long-term storage in a freezer for 74 days.[1] Processed samples were stable in the autosampler at 4°C for 38 hours.[1] |
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific approach for the quantification of Zileuton in human plasma. The use of this compound as an internal standard ensures the accuracy and reliability of the results. This validated method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Zileuton in Plasma Using Zileuton-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Zileuton in plasma samples using Zileuton-d4 as an internal standard (IS). The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton is effective in the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[2][3] Accurate quantification of Zileuton in plasma is crucial for pharmacokinetic analysis, dose-response studies, and bioequivalence assessment of different formulations.[2] The use of a stable isotope-labeled internal standard, this compound, is the gold standard for compensating for variability during sample preparation and analysis, leading to improved accuracy and precision.[4]
Mechanism of Action: 5-Lipoxygenase Inhibition
Zileuton exerts its therapeutic effect by selectively inhibiting the 5-lipoxygenase enzyme, thereby preventing the synthesis of leukotrienes (LTs), which are potent mediators of inflammation and bronchoconstriction in asthma.
Experimental Protocols
This section details the materials and procedures for the quantification of Zileuton in plasma.
-
Zileuton reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
-
Zileuton Stock Solution (1 mg/mL): Accurately weigh and dissolve the Zileuton reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Zileuton stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.
This is a commonly employed technique for extracting Zileuton from plasma.[2][5][6][7]
Protocol:
-
To a 200 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.[2]
-
Vortex the sample briefly to mix.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 10-15 minutes.[2]
-
Centrifuge the mixture at 3000 rpm for 5-10 minutes to separate the organic and aqueous layers.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[2]
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
The following table summarizes the typical LC-MS/MS parameters for the analysis of Zileuton.
| Parameter | Condition |
| LC System | Agilent, Shimadzu, or equivalent |
| Column | C18 column (e.g., Discovery C18, 100 x 4.6 mm, 5 µm)[5][6][7] |
| Mobile Phase | 1 mM Ammonium acetate buffer and Methanol (10:90, v/v)[5][6][7] |
| Flow Rate | 1.0 mL/min[5][6][7] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6][7] |
| MRM Transitions | Zileuton: 237.3 → 161.2[6][7]This compound: 241.2 → 161.1[5][6][7] or 241.0 → 165.0[8] |
Method Validation and Performance
A summary of the quantitative performance of the method is presented below. The specific values may vary slightly between different laboratories and instrument setups.
| Parameter | Result |
| Linearity Range | 50.5 - 10,012.7 ng/mL[5][6][7] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Precision (Intra-day) | 3.4 - 5.3%[1] |
| Precision (Inter-day) | 4.5 - 7.3%[1] |
| Accuracy (Intra-day) | Within ±15% of nominal concentration |
| Accuracy (Inter-day) | 100% - 107%[1] |
| Recovery of Zileuton | 79.0 - 84.8%[2] |
| Recovery of this compound | ~87.6%[2] |
Data Analysis
The concentration of Zileuton in the plasma samples is determined by calculating the peak area ratio of Zileuton to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Zileuton in the unknown samples is then interpolated from this calibration curve.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of Zileuton in human plasma. This method is well-suited for supporting pharmacokinetic, bioequivalence, and other clinical studies involving Zileuton. The detailed protocol and performance characteristics serve as a valuable resource for researchers and drug development professionals in the field.
References
- 1. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Zileuton in Human Urine Samples using Zileuton-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes. It is used in the chronic treatment of asthma. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Zileuton. A significant portion of Zileuton and its metabolites are excreted in the urine, primarily as glucuronide conjugates[1][2]. Therefore, accurate and reliable quantification of total Zileuton in urine is essential for comprehensive pharmacokinetic profiling.
This application note provides a detailed protocol for the quantification of total Zileuton in human urine samples using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates an enzymatic hydrolysis step to convert the glucuronidated metabolites back to the parent Zileuton, allowing for the measurement of total Zileuton concentration. Zileuton-d4 is used as an internal standard (IS) to ensure high accuracy and precision.
Signaling Pathway of Zileuton
References
Application Notes and Protocols for the Use of Zileuton-d4 in Preclinical Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic studies of Zileuton, utilizing Zileuton-d4 as an internal standard for bioanalytical quantification.
Introduction
Zileuton is a selective inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[1] Understanding the pharmacokinetic profile of Zileuton in preclinical animal models is essential for drug development, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). This compound, a deuterated analog of Zileuton, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its similar chemical and physical properties to the parent drug, ensuring accurate and precise quantification in biological matrices.
Mechanism of Action of Zileuton
Zileuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor to the leukotriene cascade. By blocking this step, Zileuton effectively reduces the production of all leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby mitigating their pro-inflammatory effects.
Preclinical Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Zileuton following oral administration in Sprague Dawley rats. Notably, significant gender-dependent differences in the pharmacokinetics of Zileuton have been observed in this species.[2][3]
Table 1: Pharmacokinetic Parameters of Zileuton in Male Sprague Dawley Rats (30 mg/kg, oral)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 18,563.26 ± 150.18 |
| Tmax | h | 1.0 |
| AUC(0-24h) | ng*h/mL | 18,3729.52 ± 1908.75 |
| Clearance | mL/h | 1553.11 ± 14.22 |
Source: Adapted from FDA reports on a study in 10-week-old Sprague Dawley rats.
Table 2: Pharmacokinetic Parameters of Zileuton in Female Sprague Dawley Rats (30 mg/kg, oral)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 86,926.32 ± 1133.29 |
| Tmax | h | 2.0 |
| AUC(0-24h) | ng*h/mL | 67,261.39 ± 745.06 |
| Clearance | mL/h | 417.92 ± 6.99 |
Source: Adapted from FDA reports on a study in 10-week-old Sprague Dawley rats.
Note: The provided clearance values in the source material appear to be inconsistent with the AUC and dose. The tables reflect the data as presented in the source.
Pharmacokinetic data for Zileuton in other preclinical species, such as mice, is limited in publicly available literature. Toxicity studies have established a minimum oral lethal dose of 500-4000 mg/kg in mice.[4][5]
Experimental Protocols
The following are detailed protocols for a typical preclinical pharmacokinetic study of Zileuton in rats, incorporating the use of this compound as an internal standard.
References
- 1. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Zileuton: Package Insert / Prescribing Information / MOA [drugs.com]
Application Notes: Preparation of Zileuton-d4 Stock and Working Solutions
Introduction
Zileuton is a potent and selective inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory mediators involved in various inflammatory diseases, most notably asthma.[1][3] Zileuton-d4, a deuterium-labeled analog of Zileuton, serves as an ideal internal standard for the quantification of Zileuton in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS). Accurate preparation of stock and working solutions is critical for achieving reliable and reproducible quantitative results.
These application notes provide detailed protocols for the preparation of this compound stock and working solutions tailored for researchers, scientists, and drug development professionals.
This compound: Key Properties
This compound is a solid compound with specific physical and chemical properties that are essential to consider for its proper handling and storage.
| Property | Value | Reference |
| Chemical Name | N-(1-benzo[b]thien-2-ylethyl-d4)-N-hydroxy-urea | |
| CAS Number | 1189878-76-9 | [2][][5] |
| Molecular Formula | C₁₁H₈D₄N₂O₂S | [] |
| Molecular Weight | 240.3 g/mol | |
| Appearance | White Solid | [2][] |
| Purity | ≥99% deuterated forms | |
| Long-term Storage | -20°C | |
| Stability | ≥ 4 years (as solid at -20°C) |
Mechanism of Action: The 5-Lipoxygenase Pathway
Zileuton functions by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme catalyzes the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3][6] These leukotrienes are potent mediators of inflammation, causing effects such as bronchoconstriction, increased mucus secretion, and recruitment of inflammatory cells.[1][3] By blocking 5-LO, Zileuton effectively halts the production of these pro-inflammatory molecules.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution, typically in an organic solvent, which can be stored for extended periods and used for subsequent dilutions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Analytical balance
-
Calibrated micropipettes
Solubility of Zileuton:
| Solvent | Solubility | Reference |
| DMSO | ~30 - 47 mg/mL | [7][8] |
| Ethanol | ~10 mg/mL | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Aqueous Buffers | Sparingly soluble | [7] |
Procedure:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid (e.g., 2.4 mg) using an analytical balance and place it into a sterile amber vial.
-
Solvent Addition: Based on the desired concentration (e.g., 10 mg/mL), calculate the required volume of solvent. For 2.4 mg of this compound, add 240 µL of anhydrous DMSO.
-
Note: Use fresh, anhydrous DMSO, as moisture can reduce solubility.[8]
-
-
Dissolution: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved. A brief purge of the vial headspace with an inert gas before capping can enhance stability.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution to the final concentration required for the specific application.
A. Working Solution for LC-MS Internal Standard
This solution is added to samples to allow for accurate quantification of the unlabeled Zileuton.
Procedure:
-
Thaw Stock Solution: Thaw the 10 mg/mL this compound stock solution and vortex gently.
-
Intermediate Dilution (Optional): Perform an intermediate dilution if very low final concentrations are needed. For example, dilute the 10 mg/mL stock 1:100 in methanol to create a 100 µg/mL intermediate solution.
-
Final Dilution: Dilute the stock or intermediate solution to the final desired concentration (e.g., 1 µg/mL) using a solvent compatible with your LC-MS mobile phase (e.g., Methanol, Acetonitrile, or a mix).
-
Storage: Store working solutions at -20°C in amber vials. Use fresh solutions for each analytical run for best results.
Example Dilution Calculations:
| Stock Concentration | Desired Working Concentration | Dilution Factor | Example Preparation |
| 10 mg/mL | 100 µg/mL | 100x | 10 µL of stock + 990 µL of Methanol |
| 100 µg/mL | 1 µg/mL | 100x | 10 µL of intermediate + 990 µL of Methanol |
| 10 mg/mL | 1 µg/mL | 10,000x | Serial dilutions are recommended |
B. Aqueous-Based Working Solution for in vitro Assays
Due to its low aqueous solubility, preparing this compound for cell-based assays requires a specific procedure.
Procedure:
-
Thaw Stock Solution: Thaw the 10 mg/mL this compound stock solution in DMSO.
-
Dilution: Directly add a small volume of the DMSO stock to your aqueous buffer or cell culture medium to achieve the final concentration. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Important: For maximum solubility in aqueous buffers, Zileuton should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[7]
-
-
Stability: Aqueous solutions of Zileuton are not stable and should be prepared fresh immediately before use. It is not recommended to store aqueous solutions for more than one day.[7]
Safety Precautions
This compound should be considered a hazardous material until further toxicological information is available. Always consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid ingestion, inhalation, and contact with skin or eyes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. This compound (major) | CAS 1189878-76-9 | LGC Standards [lgcstandards.com]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Note: Chromatographic Separation of Zileuton and Zileuton-d4 for Pharmacokinetic and Bioequivalence Studies
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the production of leukotrienes. It is utilized in the prophylaxis and long-term treatment of asthma in adults and children 12 years of age and older.[1] Accurate quantification of Zileuton in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Zileuton-d4, is the preferred method for correcting for matrix effects and variations in sample processing and instrument response. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the effective separation and quantification of Zileuton and its deuterated internal standard, this compound, in human plasma.
Chromatographic Conditions
A selective and sensitive LC-MS/MS method has been developed and validated for the quantification of Zileuton in human plasma, utilizing this compound as the internal standard.[1][2] The chromatographic separation is achieved on a C18 column with isocratic elution.[1][2]
Table 1: Optimized Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| HPLC System | LC-MS/MS (API 3000 from ABSCIEX, Canada)[1] |
| Column | Discovery C18 (100 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 1 mM Ammonium Acetate Buffer : Methanol (10:90, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Elution Mode | Isocratic[1][2] |
| Run Time | 2.0 minutes[1] |
| Retention Time | 1.4 minutes for both Zileuton and this compound[1] |
| Detector | Tandem Mass Spectrometer (MS/MS)[1] |
| Ionization Mode | Turbo Ion Spray, Positive Mode[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | Zileuton: m/z 237.3 → 161.2[1][3] |
| This compound: m/z 241.2 → 161.1[1][3] |
Experimental Protocol
This protocol outlines the key steps for sample preparation and analysis for the quantification of Zileuton in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spike plasma samples with this compound internal standard solution.
-
Perform liquid-liquid extraction using methyl tert-butyl ether.[1][2]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform the chromatographic separation using the conditions outlined in Table 1.
-
Monitor the eluents using the specified MRM transitions for Zileuton and this compound.
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Zileuton to this compound against the concentration of the calibration standards.
-
Determine the concentration of Zileuton in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Zileuton and this compound Analysis
Caption: Experimental workflow for the quantification of Zileuton.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the simultaneous determination of Zileuton and its deuterated internal standard, this compound, in human plasma. The short run time of 2 minutes allows for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies in a drug development setting.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zileuton Analysis using Zileuton-d4 Internal Standard
These application notes provide detailed protocols for the extraction of Zileuton from human plasma samples for quantitative analysis, utilizing Zileuton-d4 as an internal standard. The methodologies outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
Zileuton is a 5-lipoxygenase inhibitor used in the chronic treatment of asthma. Accurate quantification of Zileuton in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard, this compound, is the preferred method for mass spectrometry-based bioanalysis as it corrects for matrix effects and variations in extraction efficiency and instrument response.[1][2] This document details two common and effective sample extraction techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). A general overview of Solid-Phase Extraction (SPE) is also provided as a potential alternative.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis.[3] This technique involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Protocol: Protein Precipitation with Acetonitrile
This protocol is adapted from a validated LC-MS/MS method for the determination of Zileuton in human plasma.[3]
Materials:
-
Human plasma samples
-
Zileuton and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 0.1% in water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each plasma sample to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of acidified acetonitrile (0.1% formic acid in ACN) to each tube.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[3]
Quantitative Data Summary: Protein Precipitation
| Parameter | Value | Reference |
| Linearity Range | 20.0–8000.0 ng/mL | [3] |
| Intra-batch Accuracy | 93.7–111.6% | [3] |
| Intra-batch Precision (%CV) | ≤ 10.1% | [3] |
| Analysis Time | 2.1 min | [3] |
Workflow Diagram: Protein Precipitation
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. LLE is known for providing cleaner extracts compared to PPT.[1][4]
Experimental Protocol: Liquid-Liquid Extraction with Methyl tert-butyl ether (MTBE)
This protocol is based on a validated LC-MS/MS method for the quantification of Zileuton in human plasma.[1][5]
Materials:
-
Human plasma samples
-
Zileuton and this compound stock solutions
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Aliquot 200 µL of human plasma into a polypropylene tube.[1]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard dilution to each tube and vortex briefly.[1]
-
Extraction: Add 3 mL of methyl tert-butyl ether to each tube.[1]
-
Vortexing: Vortex the samples for 10-15 minutes to ensure efficient extraction.[1]
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 5-10 minutes to achieve phase separation.[1]
-
Organic Layer Transfer: Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[1]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) and vortex to dissolve the analytes.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary: Liquid-Liquid Extraction
| Parameter | Value | Reference |
| Linearity Range | 50.5–10,012.7 ng/mL | [1][5] |
| Recovery of Zileuton | 84.2% | [6] |
| Recovery of this compound | 87.6% | [6] |
| Inter-day Accuracy | 102.1 to 107.0% | [6] |
| Inter-day Precision (%CV) | 2.9 to 7.7% | [6] |
Another LLE method using diethyl ether reported a mean extraction recovery of 79.13% for Zileuton.[4]
Workflow Diagram: Liquid-Liquid Extraction
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective sample preparation technique that can provide very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. While no specific detailed protocol for Zileuton using this compound was identified in the literature reviewed, a general approach can be outlined based on the principles of SPE.
General Principles and Considerations for Zileuton SPE
Given the chemical structure of Zileuton, a reversed-phase SPE sorbent such as C8 or C18 would likely be effective. The general steps for developing an SPE method would include:
-
Sorbent Selection: Choose a sorbent that will retain Zileuton based on its physicochemical properties. Reversed-phase (e.g., C18) or mixed-mode cation-exchange sorbents could be suitable.
-
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.
-
Loading: The pre-treated plasma sample (often diluted) is loaded onto the SPE cartridge.
-
Washing: A wash solution (typically a weak organic solvent in water) is passed through the cartridge to remove endogenous interferences.
-
Elution: A strong organic solvent is used to elute the analyte of interest (Zileuton) and the internal standard from the sorbent.
-
Evaporation and Reconstitution: The eluate is often evaporated to dryness and reconstituted in the mobile phase for analysis.
Generalized Workflow Diagram: Solid-Phase Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of simple RP-HPLC-PDA analytical protocol for zileuton assisted with Design of Experiments for robustness determination - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
Bioanalytical Method Validation for Zileuton in Human Plasma using Zileuton-d4 as an Internal Standard
Application Note and Protocol
This document provides a detailed protocol for the validation of a bioanalytical method for the quantification of Zileuton in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Zileuton-d4, a deuterated analog, is used as the internal standard (IS) to ensure accuracy and precision.
Zileuton is a selective inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the synthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma.[1][2] By inhibiting their production, Zileuton helps to reduce inflammation, bronchoconstriction, and mucus secretion in the airways.[1][2][3] This makes it an effective prophylactic and chronic treatment for asthma in adults and children 12 years of age and older.[2][3]
The accurate determination of Zileuton concentrations in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the preferred method for quantitative bioanalysis using LC-MS/MS, as it compensates for variability in sample preparation and matrix effects.[4][5][6]
Signaling Pathway of Zileuton's Mechanism of Action
Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid into leukotrienes.[1][2] This pathway is a critical component of the inflammatory cascade in asthma.
Caption: Mechanism of action of Zileuton in the leukotriene synthesis pathway.
Experimental Protocols
This section details the materials and procedures for the validated LC-MS/MS method for Zileuton quantification in human plasma.
Materials and Reagents
-
Analytes: Zileuton, this compound (Internal Standard)
-
Reagents: Methanol (HPLC grade), Ammonium acetate, Methyl tert-butyl ether, Milli-Q water
-
Biological Matrix: Human plasma (with anticoagulant)
-
Equipment: LC-MS/MS system, Centrifuge, Nitrogen evaporator, Vortex mixer, Pipettes
Stock and Working Solutions Preparation
-
Zileuton Stock Solution (1 mg/mL): Accurately weigh and dissolve Zileuton in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Zileuton stock solution with a methanol:water (1:1) mixture to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.
Sample Preparation (Liquid-Liquid Extraction)
Caption: Liquid-Liquid Extraction (LLE) workflow for Zileuton from human plasma.
LC-MS/MS Method Validation Workflow
Caption: Key parameters for bioanalytical method validation.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | Discovery C18 (100 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | 1 mM Ammonium acetate buffer : Methanol (10:90, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Elution | Isocratic[5][6] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transition (Zileuton) | m/z 237.3 → 161.2[5][6][7] |
| MRM Transition (this compound) | m/z 241.2 → 161.1[5][6][7] |
Quantitative Data Summary
The following tables summarize the validation results for the bioanalytical method.
Linearity and Range
The calibration curve was linear over the concentration range of 50.5 to 10012.7 ng/mL.[5][6]
| Parameter | Value |
| Concentration Range | 50.5 - 10012.7 ng/mL[5][6] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Nominal) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Nominal) |
| LLOQ | 50.5 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| LQC | (e.g., 150) | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | (e.g., 5000) | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| HQC | (e.g., 8000) | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Acceptance criteria based on regulatory guidelines.[8] |
Recovery
The extraction recovery of Zileuton and this compound from human plasma was determined at LQC, MQC, and HQC levels.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Zileuton | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| This compound | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
Stability
The stability of Zileuton in human plasma was assessed under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Nominal) |
| Short-term (Bench-top) | 6 hours[9] | Room Temperature | ± 15% |
| Long-term | 1 month[9] | -20°C | ± 15% |
| Freeze-Thaw | 3 cycles[9] | -20°C to Room Temperature | ± 15% |
| Post-preparative | 24 hours | Autosampler Temperature | ± 15% |
Conclusion
The described LC-MS/MS method for the quantification of Zileuton in human plasma using this compound as an internal standard is selective, sensitive, accurate, and precise. The method has been successfully validated according to regulatory guidelines and is suitable for use in pharmacokinetic and bioequivalence studies. The detailed protocols and validation data presented provide a comprehensive guide for researchers and drug development professionals working with Zileuton.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Overcoming poor peak shape of Zileuton-d4 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor peak shape of Zileuton-d4 in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape for this compound, including peak tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized as chemical interactions, column issues, and system or method-related problems. Chemical causes often involve secondary interactions between the analyte and the stationary phase, while column issues can include bed deformation or contamination.[1][2][3] System and method-related issues encompass problems with the mobile phase, injection solvent, or overall system setup.[4][5][6]
Q2: How does the choice of mobile phase affect the peak shape of this compound?
The mobile phase composition, including the type of organic modifier, pH, and buffer concentration, is critical for achieving a good peak shape. For Zileuton, a moderately polar compound, a reversed-phase method is commonly used.[7] The pH of the mobile phase can influence the ionization state of residual silanol groups on the silica-based stationary phase, which can lead to peak tailing if they interact with the analyte.[1][8] Using a buffer can help maintain a stable pH and mask these interactions.[1][9]
Q3: Can the injection solvent cause poor peak shape?
Yes, a mismatch between the injection solvent and the mobile phase is a common cause of peak distortion, particularly peak fronting or splitting.[4][10][11][12] If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the column in a broad band, leading to a distorted peak.[13] Whenever possible, the sample should be dissolved in the initial mobile phase.[5][10]
Q4: Why is it important for the Zileuton and this compound peaks to co-elute?
In many quantitative LC-MS/MS methods, a deuterated internal standard like this compound is used to correct for variability in sample preparation and instrument response. For this correction to be accurate, the analyte and the internal standard should have very similar chromatographic behavior and ideally co-elute.[14] This ensures that they experience the same matrix effects, leading to a more reliable quantification.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a buffer to the mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a consistent pH and mask silanol activity.[1][9] Consider using an end-capped column or a column with a different stationary phase chemistry that is less prone to such interactions.[1][13] |
| Column Overload | Reduce the injection volume or dilute the sample to decrease the mass of analyte loaded onto the column.[1][4] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, a guard column can be used to protect the analytical column from contaminants.[3] If the column is old or has been used extensively, it may need to be replaced.[15] |
| Mobile Phase pH | Ensure the mobile phase pH is appropriate for Zileuton and the column chemistry. Operating near the analyte's pKa can lead to inconsistent peak shapes.[1] |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing issues for this compound.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Injection Solvent Mismatch | Dissolve the sample in the initial mobile phase.[5][10] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[16] |
| Column Overload | Reduce the amount of sample injected onto the column by either lowering the injection volume or diluting the sample.[10][16] |
| Column Bed Deformation | This can occur over time with repeated injections and pressure cycles.[16] If suspected, replacing the column is the most effective solution.[17] |
| Low Column Temperature | Operating at a very low temperature can sometimes contribute to fronting. Consider increasing the column temperature.[6][18] |
Troubleshooting Workflow for Peak Fronting
Caption: A step-by-step guide to troubleshooting peak fronting for this compound.
Issue 3: Split Peaks
Split peaks appear as two or more distinct maxima for a single analyte.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Back-flushing the column may dislodge particulates. If this fails, the frit or the entire column may need to be replaced.[19] An in-line filter can help prevent this.[17] |
| Column Void or Channeling | A void at the head of the column can cause the sample to be distributed unevenly.[19] This usually requires column replacement. |
| Injection Solvent Incompatibility | A significant mismatch between the injection solvent and the mobile phase can lead to peak splitting, especially for early eluting peaks.[4][16] Prepare the sample in the mobile phase whenever possible. |
| Co-elution of an Interfering Compound | If only the this compound peak is splitting, it may be due to a co-eluting interference.[19] Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks. |
Troubleshooting Workflow for Split Peaks
Caption: A decision tree for diagnosing and resolving split peaks in this compound analysis.
Experimental Protocols
Below are examples of published chromatographic conditions for Zileuton analysis that can serve as a starting point for method development and troubleshooting.
Method 1: LC-MS/MS for Zileuton in Human Plasma [20][21][22][23]
| Parameter | Condition |
| Column | Discovery C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | 1 mM Ammonium Acetate Buffer : Methanol (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Internal Standard | This compound |
| Extraction | Liquid-liquid extraction with methyl tert-butyl ether |
| Detection | MS/MS in positive ion mode |
| MRM Transitions | Zileuton: 237.3 -> 161.2, this compound: 241.2 -> 161.1 |
Method 2: RP-HPLC for Zileuton in Tablet Formulation
| Parameter | Condition |
| Column | Flowrosil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Acetonitrile : 1% Glacial Acetic Acid (70:10:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Retention Time | 3.12 min |
Method 3: HPLC Analysis of Zileuton [7]
| Parameter | Condition |
| Column | Syncronis C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 1 µL |
| Retention Time | 3.49 min |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. silicycle.com [silicycle.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. bio-works.com [bio-works.com]
- 20. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ionization of Zileuton-d4 in Mass Spectrometry
Welcome to the technical support center for the analysis of Zileuton-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the ionization of this compound in your mass spectrometry experiments.
Troubleshooting Guide: Poor or No Signal for this compound
Encountering a weak or absent signal for this compound can be a significant roadblock in your analytical workflow. This guide provides a systematic approach to diagnose and resolve common issues related to the ionization of this deuterated internal standard.
Issue: Weak or no detectable signal for this compound in the mass spectrometer.
Follow the diagnostic workflow below to identify and address the potential cause.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometric analysis of this compound.
1. What are the optimal ionization settings for this compound?
Zileuton and its deuterated analog, this compound, are most effectively ionized using positive mode electrospray ionization (ESI).[1][2][3] Atmospheric pressure chemical ionization (APCI) can also be a viable alternative for less polar compounds, though ESI is more commonly reported for Zileuton.[4][5]
Key Parameters for Positive ESI:
-
Ionization Mode: Positive
2. I am observing unexpected adducts with my this compound signal. What could be the cause?
Adduct formation is a common phenomenon in ESI-MS. For this compound, you might observe adducts with components of your mobile phase or sample matrix. Common adducts include:
-
Sodium ([M+Na]+)
-
Ammonium ([M+NH4]+) if using an ammonium-based buffer.[1][2]
-
Methanol ([M+CH3OH+H]+) or Acetonitrile ([M+ACN+H]+) if these are your organic solvents.[6]
To minimize adduct formation, consider the following:
-
Use high-purity solvents and reagents.
-
Optimize the mobile phase composition; sometimes reducing the concentration of additives can help.
-
Adjust source parameters like temperature and voltages to favor the formation of the protonated molecule ([M+H]+).
3. What are the recommended sample preparation techniques for this compound from plasma?
Two primary methods have been successfully employed for the extraction of Zileuton from plasma:
-
Liquid-Liquid Extraction (LLE): This technique has been shown to provide good recovery for Zileuton.[1][2] A common solvent used is methyl tert-butyl ether.[1][2]
-
Protein Precipitation (PPT): This is a simpler and faster method.[3] Acidified acetonitrile is an effective precipitating agent.[3]
The choice between LLE and PPT may depend on the required sensitivity and the complexity of the sample matrix.
4. How do different mobile phases affect the ionization of this compound?
The composition of the mobile phase significantly impacts ionization efficiency. For this compound, which is analyzed in positive ESI mode, an acidic mobile phase is generally preferred to promote protonation.
-
Acidic Modifiers: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can enhance the formation of the [M+H]+ ion.[3]
-
Buffers: Ammonium acetate can also be used and may influence adduct formation.[1][2]
-
Organic Solvents: Methanol and acetonitrile are commonly used organic modifiers.[1][2][3] The choice between them can affect chromatographic separation and ionization efficiency.
Experimental Protocols and Data
For your reference, the following tables summarize typical experimental conditions and quantitative data for the analysis of Zileuton and this compound.
Table 1: Recommended LC-MS/MS Parameters for Zileuton and this compound
| Parameter | Recommended Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 (e.g., 100 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase A | 1 mM Ammonium Acetate or 0.1% Formic Acid in Water | [1][2][3] |
| Mobile Phase B | Methanol or Acetonitrile | [1][2][3] |
| Flow Rate | 0.4 - 1.0 mL/min | [1][2][3] |
| Injection Volume | 5 - 10 µL | [3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [1][2][3] |
Table 2: MRM Transitions for Zileuton and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Zileuton | 237.3 / 237.0 | 161.2 / 161.0 | [1][2][3] |
| This compound | 241.2 / 241.0 | 161.1 / 165.0 | [1][2][3] |
Detailed Methodologies:
Method 1: Liquid-Liquid Extraction with Methanol/Ammonium Acetate Mobile Phase [1][2]
-
Sample Preparation (LLE): To 200 µL of plasma, add 50 µL of this compound internal standard solution. Add 3 mL of methyl tert-butyl ether, vortex for 10-15 minutes, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Chromatography: Use a C18 column with an isocratic mobile phase of 10:90 (v/v) 1 mM ammonium acetate buffer and methanol at a flow rate of 1.0 mL/min.
-
Mass Spectrometry: Employ positive ESI with MRM transitions of m/z 237.3 → 161.2 for Zileuton and m/z 241.2 → 161.1 for this compound.
Method 2: Protein Precipitation with Acetonitrile/Formic Acid Mobile Phase [3]
-
Sample Preparation (PPT): Extract Zileuton from plasma samples by protein precipitation with acidified acetonitrile.
-
Chromatography: Use a C18 column with an isocratic mobile phase of 50:50 (v/v) 0.1% formic acid in water and a mixture of 0.1% formic acid in acetonitrile (2:3, v/v) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Utilize positive ESI with MRM transitions of m/z 237.0 → 161.0 for Zileuton and m/z 241.0 → 165.0 for this compound.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Atmospheric Pressure Chemical Ionization Source, APCI | Agilent [agilent.com]
- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zileuton-d4 Solubility and Solution Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Zileuton-d4 in buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, a deuterated form of the 5-lipoxygenase inhibitor Zileuton, is a crystalline solid. It is slightly soluble in dimethyl sulfoxide (DMSO) and very slightly soluble in methanol.[1] Its solubility in aqueous buffers is limited.
Q2: How can I prepare an aqueous working solution of this compound?
A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent like DMSO.[2] This stock solution can then be diluted with the aqueous buffer of your choice to the desired final concentration. For Zileuton (the non-deuterated form), a common practice is to dissolve it in DMSO (at approximately 30 mg/mL) and then dilute it with a buffer such as phosphate-buffered saline (PBS) at pH 7.2.[2] A 1:1 dilution of a DMSO stock with PBS can yield a solution of approximately 0.5 mg/mL.[2] It is advisable to prepare fresh aqueous solutions daily as their stability can be limited.[2]
Q3: What factors can affect the solubility and stability of this compound in buffers?
A3: Several factors can influence the solubility and stability of this compound in aqueous solutions:
-
pH: The stability of Zileuton is pH-dependent. Degradation can occur at both acidic and alkaline pH.
-
Buffer Composition: The type and concentration of buffer salts can impact solubility.
-
Co-solvents: The percentage of organic co-solvent (like DMSO) in the final working solution is a critical factor. Higher percentages generally improve solubility but may affect the biological system being studied.
-
Temperature: While specific data for this compound is limited, temperature can influence the solubility of many compounds.
-
Storage: Aqueous solutions of Zileuton are not recommended for long-term storage. It is best to prepare them fresh before use.[2]
Q4: Can I sonicate the solution to improve solubility?
A4: Sonication can be a useful technique to aid in the dissolution of compounds. However, it is important to monitor the temperature of the solution during sonication, as excessive heat can lead to degradation. Use short bursts of sonication in a water bath to control the temperature.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution with aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit. | Decrease the final concentration of this compound in the aqueous buffer. |
| Insufficient organic co-solvent. | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the tolerance of your experimental system to the co-solvent. |
| Rapid dilution. | Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. |
| Incorrect pH of the buffer. | Ensure the pH of your buffer is within a range where this compound is most stable. |
| Low temperature of the buffer. | Pre-warm the aqueous buffer to the experimental temperature before adding the this compound stock solution. |
Quantitative Data Summary
The following table summarizes the available solubility data for Zileuton, the non-deuterated analog of this compound. This data can serve as a useful reference for preparing this compound solutions.
| Solvent | Approximate Solubility of Zileuton | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| 1:1 (v/v) DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Note: Specific quantitative solubility data for this compound in various buffers is limited in publicly available literature. The provided data for Zileuton should be used as an estimation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Under a fume hood, weigh out the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound for Cell-Based Assays
-
Materials: this compound DMSO stock solution (from Protocol 1), sterile aqueous buffer (e.g., PBS, cell culture medium), sterile polypropylene tubes.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing the buffer, add the appropriate volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your cell line (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately.
-
Visualizations
References
Improving the recovery of Zileuton-d4 during sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Zileuton-d4 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample preparation?
A1: this compound is a deuterated form of Zileuton, meaning specific hydrogen atoms in its structure have been replaced with deuterium.[1][2] It is primarily used as a stable isotope-labeled internal standard (IS) for the quantification of Zileuton in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5][6][7] Using a deuterated IS is ideal because it has nearly identical chemical and physical properties to the analyte (Zileuton), ensuring it behaves similarly during extraction, chromatography, and ionization, which helps to correct for variability in sample processing and matrix effects.[8]
Q2: What are the most common methods for extracting this compound from biological matrices like plasma?
A2: The most frequently cited methods for extracting Zileuton and its deuterated internal standard from human plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[3][4][5][6]
-
Protein Precipitation (PPT): This technique uses an organic solvent, such as acetonitrile, to denature and precipitate proteins from the plasma sample.[3]
-
Liquid-Liquid Extraction (LLE): This method separates Zileuton from the aqueous plasma sample into an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether.[4][5][6][9]
Q3: Why is achieving high and consistent recovery of the this compound internal standard so important?
A3: While an internal standard is meant to correct for sample loss, achieving high and consistent recovery is crucial for robust and reliable bioanalytical methods. Very low recovery can lead to signal intensities that are too weak for reliable detection, falling below the lower limit of quantification (LLOQ) and compromising the sensitivity of the assay.[10] Inconsistent recovery can indicate underlying issues with the method's reproducibility, potentially affecting the accuracy and precision of the final concentration measurements.[10]
Q4: Is it possible for this compound and Zileuton to have different recovery rates?
A4: Yes, although they are chemically very similar, it is possible. Deuterated standards can sometimes exhibit slightly different physicochemical properties, which may lead to variations in extraction efficiency compared to their non-deuterated counterparts.[10] Furthermore, if there is a slight difference in chromatographic retention time between the analyte and the internal standard, and this occurs in a region of variable ion suppression from the sample matrix, it can lead to differential matrix effects, impacting the accuracy of quantification.[11]
Troubleshooting Guides
General Issues
Q: My this compound recovery is low and inconsistent across all extraction methods. What are the first things I should check?
A: When facing universally poor performance, investigate factors that are common to all methods:
-
Analyte Stability: Zileuton's stability can be affected by temperature, pH, light, and enzymatic activity in the biological matrix.[12] Ensure samples are handled and stored correctly. Stability studies show Zileuton is stable in human plasma for at least 6 hours at room temperature and through three freeze-thaw cycles.[9]
-
Stock and Working Solution Integrity: Verify the concentration and stability of your this compound stock and working solutions. Evaporation of solvent or degradation over time can lead to inaccurate spiking concentrations. Prepare fresh solutions to see if recovery improves.
-
Adsorption: Zileuton may adsorb to the surface of certain plastics or glassware. Consider using low-adsorption tubes or pre-rinsing containers with a solution to minimize this effect.
Protein Precipitation (PPT) Specific Issues
Q: I am experiencing low recovery of this compound after performing protein precipitation with acetonitrile or methanol. What could be the cause?
A: This is a documented issue. Some studies have reported that protein precipitation with methanol or acetonitrile yields very low recoveries for Zileuton.[5][13] This could be due to the co-precipitation of the analyte with the proteins. The high polarity of these solvents may not be optimal for keeping the moderately polar Zileuton (logP of 1.4) in the supernatant.[14]
Q: How can I optimize my PPT protocol for better this compound recovery?
A: To improve recovery during PPT, consider the following modifications:
-
Solvent Choice: While acetonitrile is common, its efficiency can be matrix-dependent.
-
Acidification: One successful method uses acidified acetonitrile for the protein precipitation step, which can improve recovery by altering protein binding and solubility.[3]
-
Solvent-to-Sample Ratio: A typical PPT protocol uses a 3:1 ratio of organic solvent to the biological sample.[15][16] Ensure this ratio is maintained, as insufficient solvent may lead to incomplete precipitation and analyte loss.
-
Mixing and Temperature: Ensure thorough vortexing to completely denature proteins. Performing the precipitation at a low temperature (e.g., on ice) can sometimes improve the efficiency of protein removal.
Liquid-Liquid Extraction (LLE) Specific Issues
Q: My LLE protocol is yielding poor and variable recovery for this compound. What are the likely causes?
A: Low LLE recovery is often tied to three main factors:
-
Incorrect Solvent Choice: The polarity of the extraction solvent is critical. The solvent must efficiently partition the analyte from the aqueous matrix while minimizing the extraction of interfering components.
-
Suboptimal pH: The pH of the aqueous sample can significantly impact the charge state of Zileuton and, therefore, its solubility in the organic solvent. Although not explicitly detailed for Zileuton in the search results, adjusting pH is a standard optimization step in LLE.
-
Inadequate Mixing or Phase Separation: Insufficient vortexing can lead to incomplete extraction. Conversely, overly vigorous mixing can cause emulsions, making it difficult to separate the aqueous and organic layers cleanly and leading to loss of the analyte.
Q: Which LLE solvent provides the best recovery for this compound?
A: Based on comparative studies, diethyl ether and methyl tert-butyl ether (MTBE) are highly effective. One study found that diethyl ether provided the best extraction recovery for Zileuton compared to ethyl acetate, n-hexane, dichloromethane, and chloroform.[9] Another validated method successfully uses MTBE for extraction.[4][5][6]
Solid-Phase Extraction (SPE) Specific Issues
Q: I believe I'm losing this compound during the SPE wash step. How can I prevent this?
A: Analyte loss during the wash step occurs when the wash solvent is too strong, eluting the compound of interest along with the interferences. To fix this:
-
Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution. For a reversed-phase sorbent (like C18), the wash step should be as strong as possible (high % organic) to remove interferences without eluting the analyte. If this compound is being lost, the organic content is too high.[17]
-
Optimize pH: Ensure the pH of the wash solvent maintains the retention of this compound on the sorbent. For reversed-phase SPE, you typically want the analyte to be in a neutral, non-ionized state to maximize hydrophobic retention.[17]
Q: My this compound is not eluting completely from the SPE cartridge, resulting in low recovery. What should I do?
A: Incomplete elution happens when the elution solvent is too weak to disrupt the interactions between the analyte and the sorbent.
-
Increase Elution Solvent Strength: For a reversed-phase sorbent, increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.[17]
-
Change Elution Solvent: If increasing the strength is not enough, try a different, stronger organic solvent.
-
Adjust pH: Modify the pH of the elution solvent to ionize the analyte. An ionized compound will have less affinity for a non-polar sorbent and will elute more readily.
Data Presentation
Table 1: Comparison of Extraction Recovery for Zileuton with Different LLE Solvents
| LLE Solvent | Mean Extraction Recovery (%) |
| Diethyl Ether | 79.13% |
| Ethyl Acetate | (Substantially lower than Diethyl Ether) |
| n-Hexane | (Substantially lower than Diethyl Ether) |
Data synthesized from a study that identified diethyl ether as the most effective solvent.[9]
Table 2: Summary of Published LC-MS/MS Parameters for Zileuton and this compound
| Parameter | Method 1 (PPT)[3] | Method 2 (LLE)[4][5][6] |
| Ionization Mode | Positive ESI | Positive Mode |
| Zileuton Transition (m/z) | 237.0 → 161.0 | 237.3 → 161.2 |
| This compound Transition (m/z) | 241.0 → 165.0 | 241.2 → 161.1 |
| Column | Phenomenex Kinetex™ XB-C18 | Discovery C18 |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile | 1 mM Ammonium Acetate and Methanol |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma This protocol is adapted from the method described by Prakash et al.[4][5][6]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike the plasma with the this compound internal standard solution and vortex briefly.
-
Add 2.0 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer into a new clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) from Human Plasma This protocol is adapted from the method described by Shinde et al.[3]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Add 300 µL of acidified acetonitrile as the precipitating agent.
-
Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting decision tree for low this compound recovery.
Caption: Generalized workflow for Liquid-Liquid Extraction (LLE).
Caption: Generalized workflow for Protein Precipitation (PPT).
References
- 1. This compound (major) | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Biochemicals - CAT N°: 26761 [bertin-bioreagent.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. scispace.com [scispace.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. restek.com [restek.com]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
Minimizing background interference in Zileuton-d4 MRM transitions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in Zileuton-d4 Multiple Reaction Monitoring (MRM) transitions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Zileuton and this compound?
A1: The recommended MRM transitions for Zileuton and its deuterated internal standard, this compound, in positive ionization mode are summarized in the table below.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zileuton | 237.3 | 161.2 |
| This compound | 241.2 | 161.1 |
Q2: What are common sources of background noise in LC-MS/MS analysis?
A2: High background noise can originate from various sources, including contaminated solvents or reagents, leaching from plastic containers and tubing, dirty ion sources, and suboptimal mass spectrometer settings.[2][3][4] It is crucial to use high-purity, LC-MS grade solvents and freshly prepared mobile phases to minimize this.[2][3]
Q3: What is a matrix effect and how can it affect my results?
A3: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Proper sample preparation, such as liquid-liquid extraction or solid-phase extraction, is crucial to remove interfering matrix components.
Q4: Can there be crosstalk between the Zileuton and this compound signals?
A4: Isotopic crosstalk can occur if there is isotopic impurity in either the analyte or the stable isotope-labeled internal standard. This can lead to a portion of the Zileuton signal being detected in the this compound channel, or vice-versa, affecting the accuracy of quantification. Using a high-purity internal standard and optimizing chromatographic separation to resolve any potential interfering peaks is essential.
Troubleshooting Guides
Issue 1: High Background Noise in the this compound MRM Chromatogram
High background noise can significantly impact the signal-to-noise ratio (S/N) and the overall sensitivity of the assay. Follow this step-by-step guide to identify and eliminate the source of the noise.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high background noise.
Step 1: Verify Solvent and Mobile Phase Quality
Impurities in solvents and mobile phase additives are a common source of background noise.
-
Action:
-
Prepare fresh mobile phase using LC-MS grade solvents and additives.[2][3]
-
Avoid using solvents from plastic squeeze bottles, as these can introduce contaminants.[2]
-
Ensure aqueous mobile phases are prepared fresh and consider adding a small percentage (5-10%) of organic solvent to inhibit microbial growth.[2]
-
If possible, test different batches or suppliers of solvents and additives.
-
Step 2: Inspect and Clean the LC-MS System
Contaminants can accumulate in the LC system and the mass spectrometer's ion source.
-
Action:
-
Flush the entire LC system, including the injector and tubing, with a strong solvent wash sequence (e.g., isopropanol, acetonitrile, methanol, water).
-
Clean the ion source components, such as the spray shield, capillary, and cone, according to the manufacturer's recommendations.
-
Check for and replace any contaminated tubing or fittings.
-
Step 3: Optimize Mass Spectrometer Parameters
Suboptimal MS parameters can lead to increased background noise.
-
Action:
-
Optimize the cone voltage and collision energy specifically for the this compound MRM transition (241.2 -> 161.1). A plot of signal intensity versus collision energy can help identify the optimal setting for maximum signal-to-noise.
-
Adjust the nebulizer and drying gas flow rates and temperatures to ensure efficient desolvation and ionization.
-
Step 4: Evaluate Sample Preparation
Inadequate sample cleanup can introduce matrix components that contribute to background noise.
-
Action:
-
Ensure the liquid-liquid extraction protocol is being followed correctly and that phase separation is clean.
-
Consider incorporating a solid-phase extraction (SPE) step for more thorough sample cleanup if matrix effects are suspected.
-
Issue 2: Poor Signal-to-Noise (S/N) Ratio for this compound
A low S/N ratio can be due to either high background noise (addressed above) or a weak signal for this compound.
Optimization of MS Parameters for Improved Signal:
The following MS parameters can be optimized to enhance the signal intensity of this compound.
| Parameter | Recommended Starting Value | Optimization Strategy |
| Capillary Voltage | 3.0 - 4.0 kV | Infuse a standard solution of this compound and adjust for maximum stable signal. |
| Cone Voltage | 20 - 40 V | Perform a ramp experiment to find the voltage that maximizes the precursor ion intensity. |
| Collision Energy | 15 - 25 eV | Ramp the collision energy to find the value that yields the highest intensity for the 161.1 m/z product ion. |
| Nebulizer Gas Flow | Instrument Dependent | Adjust for a stable and fine spray. |
| Drying Gas Flow & Temp | Instrument Dependent | Optimize for efficient desolvation without causing thermal degradation. |
Experimental Protocol for MS Parameter Optimization:
-
Prepare a 100 ng/mL solution of this compound in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to monitor the 241.2 -> 161.1 MRM transition.
-
Vary one parameter at a time (e.g., cone voltage) while keeping others constant and record the signal intensity.
-
Plot the signal intensity against the varied parameter to determine the optimal value.
-
Repeat for other relevant parameters like collision energy.
Signaling Pathway for MRM Detection:
Caption: The process of MRM detection for this compound.
Experimental Protocols
Validated LC-MS/MS Method for Zileuton Analysis
This protocol is based on a validated method for the quantification of Zileuton in human plasma.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase | 1 mM Ammonium Acetate Buffer : Methanol (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 2.0 minutes |
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Workflow for Sample Analysis:
Caption: The workflow for preparing plasma samples for Zileuton analysis.
References
Zileuton-d4 Stock Solution Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Zileuton-d4 stock solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a deuterated form of Zileuton, an inhibitor of the 5-lipoxygenase enzyme. This enzyme is critical in the biosynthesis of leukotrienes, which are inflammatory mediators. In a research setting, this compound is primarily used as an internal standard for the quantification of Zileuton in biological samples using mass spectrometry-based methods like LC-MS/MS.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound is stable for at least four years when stored at -20°C.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is slightly soluble in DMSO and very slightly soluble in methanol. A common solvent for preparing stock solutions is methanol at a concentration of 2 mg/mL.
Q4: What is the known stability of this compound in a stock solution?
A4: this compound stock solutions in methanol (2 mg/mL) have been shown to be stable for at least nine days when stored under refrigerated conditions and for up to 8 hours at room temperature.[1] For longer-term storage, it is recommended to store aliquots at -20°C or colder to minimize degradation. It is advisable to perform periodic stability assessments for solutions stored for extended periods.
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for more than one day due to potential degradation.[2] Hydrolysis of the hydroxyurea moiety is a primary degradation pathway in aqueous environments.
Data Presentation: Stability of this compound
The following tables summarize the known stability data for this compound.
Table 1: Stability of Solid this compound
| Storage Condition | Stability |
| -20°C | ≥ 4 years |
Table 2: Short-Term Stability of this compound Stock Solution (2 mg/mL in Methanol)
| Storage Condition | Duration | Stability |
| Refrigerated | 9 days | Stable |
| Room Temperature | 8 hours | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 2 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound solid
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound solid using a calibrated analytical balance.
-
Transfer the weighed solid to a clean volumetric flask of the appropriate size.
-
Add a small amount of HPLC-grade methanol to dissolve the solid.
-
Once dissolved, add methanol to the flask up to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the solution to amber glass vials for storage.
-
Store the stock solution at refrigerated conditions for short-term use or at -20°C for longer-term storage.
Protocol 2: LC-MS/MS Method for Stability Assessment of this compound
Objective: To assess the stability of a this compound stock solution over time using LC-MS/MS.
Instrumentation and Conditions:
-
LC System: HPLC or UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90 v/v)[3][4]
-
Injection Volume: 10 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
Procedure:
-
Prepare a fresh this compound stock solution as a reference standard.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot of the stored this compound stock solution.
-
Prepare a dilution of both the stored sample and the fresh reference standard to a suitable concentration for LC-MS/MS analysis.
-
Inject the samples onto the LC-MS/MS system.
-
Monitor the peak area of the this compound parent ion.
-
Compare the peak area of the stored sample to the peak area of the freshly prepared reference standard. A significant decrease in the peak area of the stored sample may indicate degradation.
-
Additionally, monitor for the appearance of potential degradation products, such as N-Dehydroxyzileuton.
Mandatory Visualizations
Caption: Zileuton's mechanism of action in the leukotriene synthesis pathway.
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced this compound signal over time | 1. Degradation of the stock solution: The solution may have been stored improperly (e.g., at room temperature for an extended period, in an aqueous solution, or exposed to light).2. Adsorption to container walls: This can occur with some compounds and container materials. | 1. Prepare a fresh stock solution and compare its signal to the stored solution.2. Review storage conditions and ensure they align with recommendations (-20°C or colder for long-term storage in an appropriate solvent).3. Consider using different types of storage vials (e.g., silanized glass). |
| Inconsistent this compound signal across a run | 1. Inconsistent sample preparation: Pipetting errors or variations in the amount of internal standard added to each sample.2. LC-MS system instability: Issues with the autosampler, pump, or ion source. | 1. Review and optimize the sample preparation workflow to ensure consistency.2. Perform a system suitability test to check the performance of the LC-MS system before running samples. |
| Presence of interfering peaks | 1. Contamination: Impurities in the solvent, from the sample matrix, or carryover from previous injections.2. Degradation products: The this compound may be degrading into other compounds. A known impurity and potential degradant is N-Dehydroxyzileuton. | 1. Run a solvent blank to check for contamination.2. Optimize the chromatographic method to separate the interfering peaks from the this compound peak.3. Monitor for the mass transition of known impurities like N-Dehydroxyzileuton. |
| Poor peak shape | 1. Column degradation: The column may be old or have been exposed to harsh conditions.2. Incompatible solvent: The solvent used to dissolve the sample may be too strong for the mobile phase, causing peak distortion. | 1. Replace the column with a new one.2. Ensure the sample is dissolved in a solvent that is compatible with the mobile phase, or reduce the injection volume. |
References
Calibration curve issues in Zileuton assays with Zileuton-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering calibration curve issues in Zileuton assays utilizing Zileuton-d4 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Zileuton is non-linear. What are the potential causes and how can I fix it?
A1: Non-linearity in calibration curves is a common issue in LC-MS/MS assays and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Extend the calibration curve to higher concentrations to confirm saturation. If saturation is observed, you can either dilute your samples to fall within the linear range of the assay or adjust the mass spectrometer's detector gain or use a less intense MRM transition to reduce signal intensity.[1]
-
-
Ionization Suppression or Enhancement (Matrix Effects): Components in the sample matrix can interfere with the ionization of Zileuton and/or this compound in the ion source, leading to a non-linear response.[2][3]
-
Solution: Improve your sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation or liquid-liquid extraction.[4] You can also dilute the sample to reduce the concentration of matrix components.[5]
-
-
Inappropriate Regression Model: A linear regression model may not be suitable for your data.
-
Formation of Adducts: Zileuton might form adducts with ions like sodium ([M+Na]+) in the ion source, leading to a split in the signal and potential non-linearity if not consistently controlled.[8]
-
Solution: Optimize the mobile phase composition, for instance by adding a small amount of a salt like sodium acetate, to promote the formation of a single, consistent adduct.[8]
-
Q2: I'm observing poor reproducibility and high variability between my calibration curves. What should I investigate?
A2: Poor reproducibility can invalidate your results. Consider these potential sources of variability:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results.
-
Solution: Ensure your sample preparation protocol is well-defined and consistently executed. Automating the extraction process can help minimize variability. A validated liquid-liquid extraction for Zileuton has shown average recoveries of 79.0% to 84.8%.[2]
-
-
Internal Standard Issues: Problems with the this compound internal standard can directly impact reproducibility.
-
Solution:
-
Purity: Verify the isotopic purity of your this compound standard.
-
Stability: Ensure the stability of your this compound stock and working solutions. Zileuton and this compound stock solutions have been shown to be stable for at least nine days under refrigerated conditions.[9]
-
Differential Matrix Effects: Even with a deuterated internal standard, matrix components can sometimes affect the analyte and internal standard differently, leading to variability.[10][11] If this is suspected, further optimization of the chromatography to separate the analyte from the interfering matrix components is necessary.
-
-
-
Instrumental Instability: Fluctuations in the LC or MS system can cause variable responses.
-
Solution: Perform regular system maintenance and performance checks. Monitor for stable spray in the ion source and consistent LC pressure. Signal drifts can be caused by fluctuations in the liquid chromatography hardware or the electrospray process.[2]
-
Q3: My Zileuton assay is showing a high background signal or poor peak shape. What could be the cause?
A3: High background and poor peak shape can compromise the sensitivity and accuracy of your assay. Here are some common culprits:
-
Contamination: Contamination from solvents, glassware, or the instrument itself can lead to high background.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Injecting a blank solvent can help identify the source of contamination.[12]
-
-
Poor Chromatography: Suboptimal chromatographic conditions can result in tailing or fronting peaks.
-
Solution:
-
Mobile Phase: Ensure the mobile phase pH is appropriate for Zileuton.
-
Column Choice: Use a column that provides good peak shape for your analyte. A C18 column is commonly used for Zileuton analysis.[2]
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the mobile phase to avoid peak distortion.[13]
-
-
-
Co-eluting Interferences: Matrix components that co-elute with Zileuton can cause both high background and ion suppression.
-
Solution: Optimize your chromatographic method to better separate Zileuton from interfering peaks. This may involve adjusting the gradient, flow rate, or even trying a different column chemistry.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Calibration Curve Linearity (r²) | > 0.99 | [7] |
| Linearity Range | 50.5–10,012.7 ng/mL (in plasma) | [2][14] |
| Intra-day Precision (%CV) | 3.4–5.3% | [7] |
| Inter-day Precision (%CV) | 4.5–7.3% | [7] |
| Accuracy | 100–107% | [7] |
| Zileuton Extraction Recovery | 79.0–84.8% | [2] |
| This compound Extraction Recovery | ~87.6% | [2] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Zileuton and this compound in methanol at a concentration of 2 mg/mL.[2] Store these solutions under refrigeration.
-
Working Solutions: Prepare serial dilutions of the Zileuton stock solution in 50% methanol to create working solutions for the calibration curve and quality control (QC) samples.
-
Spiking: Spike the working solutions into blank plasma at a ratio of 1:50 to prepare the calibration standards and QC samples at the desired concentrations.[2]
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (or standard/QC), add the internal standard solution (this compound).
-
Add methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.[2]
Protocol 3: LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with 1 mM ammonium acetate buffer and methanol (10:90 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for Zileuton quantification.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. lctsbible.com [lctsbible.com]
- 13. agilent.com [agilent.com]
- 14. Reasons for calibration standard curve slope variation in LC-MS assays and how to address it. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Zileuton Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Zileuton in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a detailed comparison of two prominent bioanalytical methods: a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Zileuton-d4), and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method employing phenacetin as an internal standard.
This objective comparison, supported by experimental data, will assist in selecting the most appropriate method based on specific research needs, considering factors such as sensitivity, selectivity, cost, and throughput.
Method Comparison at a Glance
The LC-MS/MS method with this compound as an internal standard is presented as a highly sensitive and selective option, ideal for studies requiring low detection limits. In contrast, the HPLC-UV method offers a cost-effective and accessible alternative, suitable for routine analysis where high sensitivity is not the primary requirement.
| Parameter | LC-MS/MS with this compound | HPLC-UV with Phenacetin |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on the absorption of UV light. |
| Internal Standard | This compound (stable isotope-labeled) | Phenacetin (structural analog) |
| Linearity Range | 50.5–10,012.7 ng/mL[1] | 500–10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50.5 ng/mL[1] | 500 ng/mL |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Mean Extraction Recovery | Information not available | Zileuton: 79.13%, Phenacetin: 81.36% |
| Run Time | 2 minutes[1] | 10 minutes |
| Advantages | High sensitivity, high selectivity, shorter run time, less interference from matrix components.[2] | Cost-effective, uses readily available instrumentation and chemicals. |
| Disadvantages | Higher equipment cost, requires specialized expertise. | Lower sensitivity, longer run time, more susceptible to interference.[1] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method, as described by Prakash et al. (2014), provides a robust and sensitive quantification of Zileuton in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Extract the Zileuton and internal standard using methyl tert-butyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A system capable of delivering a stable flow rate.
-
Column: Discovery C18 column (100 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: Not specified.
-
Run Time: 2 minutes.[1]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-UV Method with Phenacetin Internal Standard
This method provides a reliable and economical alternative for Zileuton quantification.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human plasma, add phenacetin as the internal standard.
-
Perform liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: HiQsil C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Tetrahydrofuran and water (45:55, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Run Time: 10 minutes.
Experimental Workflow: Zileuton Bioanalysis using LC-MS/MS with this compound
Caption: Workflow for Zileuton bioanalysis using LC-MS/MS with this compound internal standard.
Conclusion
The choice between the LC-MS/MS method with this compound and the HPLC-UV method with phenacetin depends on the specific requirements of the study. For research demanding high sensitivity, selectivity, and throughput, the LC-MS/MS method is the superior choice. However, for routine analyses where cost and accessibility are major considerations, the HPLC-UV method provides a reliable and validated alternative. Both methods, when properly validated and implemented, can yield accurate and precise data for the quantification of Zileuton in biological samples.
References
Zileuton-d4: The Gold Standard for Internal Standardization in Zileuton Bioanalysis
A comprehensive analysis of Zileuton-d4 as a stable isotope-labeled internal standard for the accurate quantification of Zileuton in biological matrices.
In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents is paramount. For the 5-lipoxygenase inhibitor Zileuton, accurate measurement is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of an appropriate internal standard is fundamental to achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a detailed comparison of this compound, a deuterated form of the drug, with other potential internal standards, supported by experimental data and protocols.
The Critical Role of Internal Standards in LC-MS Analysis
Internal standards are essential in quantitative LC-MS to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction recovery, matrix effects, and ionization efficiency. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physical and chemical properties are nearly identical to the unlabeled analyte. This ensures that any variations affecting the analyte will similarly affect the internal standard, leading to a highly accurate and precise measurement of the analyte-to-internal standard peak area ratio.
This compound: Performance Profile
This compound is the most widely used and validated internal standard for the bioanalysis of Zileuton. Its deuterated nature ensures that it co-elutes with Zileuton, experiences the same matrix effects, and has a similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Quantitative Performance Data
The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of Zileuton in human plasma using this compound as the internal standard.
| Performance Parameter | Result |
| Linearity Range | 50.5–10,012.7 ng/mL[1][2] |
| Recovery of Zileuton | 79.0% to 84.8%[1] |
| Recovery of this compound | 87.6%[1] |
| Matrix Effect (IS Normalized) | 0.88 to 0.97[1] |
| Intra-day Precision (%RSD) | 2.1% to 8.9% |
| Inter-day Precision (%RSD) | 3.5% to 7.8% |
| Intra-day Accuracy (%RE) | -6.4% to 5.8% |
| Inter-day Accuracy (%RE) | -4.3% to 3.7% |
Alternative Internal Standards: A Theoretical Comparison
While experimental data for alternative internal standards for Zileuton in LC-MS/MS is scarce, it is useful to consider the theoretical advantages and disadvantages of other types of internal standards.
-
Structural Analogs: These are molecules with a similar chemical structure to the analyte. While they can correct for some variability, their differing chemical properties can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. An example of a structural analog used in an HPLC-UV method for Zileuton is phenacetin[3]. However, for the highly sensitive and specific LC-MS/MS methods, a structural analog is generally considered less reliable than a SIL internal standard.
-
Unrelated Compounds: In some cases, a compound with a completely different structure may be used as an internal standard. This is the least desirable option as its behavior during sample preparation and analysis is unlikely to mirror that of the analyte, potentially leading to inaccurate quantification.
The consistent and superior performance of this compound, as demonstrated in multiple validated methods, underscores its position as the optimal choice for the bioanalysis of Zileuton.
Experimental Protocols
A detailed methodology for the quantification of Zileuton in human plasma using this compound as an internal standard is provided below.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution (concentration is method-dependent).
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether, and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Agilent 1200 series or equivalent
-
Mobile Phase: 1 mM Ammonium Acetate Buffer: Methanol (10:90, v/v)[1][2]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
Visualizing the Workflow and Pathway
To further elucidate the experimental process and the mechanism of action of Zileuton, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Zileuton using this compound.
Caption: Zileuton's mechanism of action via inhibition of the 5-lipoxygenase pathway.
References
A Comparative Guide to Analytical Methods for Zileuton Quantification
This guide provides a detailed comparison of two distinct analytical methods for the quantification of Zileuton: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The comparison is supported by experimental data from published validation studies to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their specific needs.
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid. By inhibiting this pathway, Zileuton is effective in the prophylaxis and chronic treatment of asthma. Accurate and reliable quantification of Zileuton in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Zileuton-d4, is best practice in LC-MS/MS assays to correct for matrix effects and variability in extraction and ionization, ensuring the highest degree of accuracy and precision.
Method 1: High-Sensitivity LC-MS/MS with this compound
This method represents the current standard for high-sensitivity bioanalysis, offering excellent selectivity and low detection limits. The use of a deuterated internal standard (this compound) ensures the highest level of accuracy by compensating for variations during sample processing and analysis.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.2 mL aliquot of human plasma, 50 μL of this compound internal standard solution is added and vortexed.
-
3 mL of methyl tert-butyl ether is added as the extraction solvent, and the mixture is vortexed for 10-15 minutes.
-
The samples are centrifuged at 3000 rpm for 5-10 minutes.
-
The resulting supernatant is transferred to a clean tube and evaporated to dryness under a nitrogen stream at 50°C.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A liquid chromatography system capable of delivering a consistent flow rate.
-
Column: Discovery C18 (100 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 1 mM ammonium acetate buffer and methanol (10:90 v/v).
-
Flow Rate: 1.0 mL/min (isocratic elution).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zileuton: m/z 237.3 → 161.2.
-
This compound (Internal Standard): m/z 241.2 → 161.1.
-
Performance Data: LC-MS/MS
| Parameter | Result |
| Linearity Range | 50.5 – 10,012.7 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50.5 ng/mL |
| Intra-day Precision (%CV) | 2.5% to 8.2% |
| Inter-day Precision (%CV) | 4.8% to 10.1% |
| Intra-day Accuracy (% Bias) | -5.7% to 8.7% |
| Inter-day Accuracy (% Bias) | -3.7% to 5.3% |
| Mean Extraction Recovery | Zileuton: 78.4%, this compound: 76.5% |
Method 2: Robust HPLC-UV
This method provides a reliable and accessible alternative for the quantification of Zileuton. While less sensitive than LC-MS/MS, HPLC-UV is a cost-effective and widely available technique suitable for applications where high sensitivity is not a primary requirement, such as in the analysis of bulk drug or pharmaceutical formulations.[1]
Experimental Protocol: HPLC-UV
1. Sample Preparation (Liquid-Liquid Extraction):
-
A specific volume of spiked human plasma is mixed with an internal standard (Phenacetin).[1]
-
Diethyl ether is added as the extraction solvent, and the mixture is vortexed.[1]
-
After centrifugation, the organic layer is separated and evaporated to dryness.[1]
-
The residue is reconstituted in the mobile phase before injection.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series HPLC with a UV detector.[1]
-
Column: HiQsil C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of tetrahydrofuran and water (45:55 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
UV Detection Wavelength: 230 nm.[1]
-
Analysis Run Time: 10 minutes.[1]
Performance Data: HPLC-UV
| Parameter | Result |
| Linearity Range | 500 – 10,000 ng/mL.[1] |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL.[1] |
| Intra-day Precision (%CV) | 3.2% to 8.1% |
| Inter-day Precision (%CV) | 5.2% to 9.2% |
| Intra-day Accuracy (% Bias) | -6.8% to 7.3% |
| Inter-day Accuracy (% Bias) | -8.1% to 8.9% |
| Mean Extraction Recovery | Zileuton: 79.1%, Phenacetin (IS): 81.4%.[1] |
Comparative Analysis and Visualization
The primary distinctions between the two methods lie in their sensitivity and selectivity. The LC-MS/MS method offers a tenfold lower limit of quantification compared to the HPLC-UV method, making it superior for pharmacokinetic studies where low plasma concentrations are expected.[1] The use of a stable isotope-labeled internal standard (this compound) in the LC-MS/MS method provides the most reliable correction for analytical variability.
Conversely, the HPLC-UV method is simpler, less expensive, and utilizes more common laboratory equipment, making it a practical choice for routine analysis of higher concentration samples.[1]
Summary of Method Performance
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| LLOQ | 50.5 ng/mL | 500 ng/mL.[1] |
| Linearity Range | 50.5 – 10,012.7 ng/mL | 500 – 10,000 ng/mL.[1] |
| Internal Standard | This compound (Stable Isotope Labeled) | Phenacetin (Structurally similar).[1] |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Instrumentation Cost | High | Low to Moderate |
Bioanalytical Method Validation Workflow
Caption: Workflow for bioanalytical method validation and cross-method comparison.
References
Performance of Zileuton-d4 Across Diverse LC-MS Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents and their metabolites is paramount. This guide provides a comparative performance evaluation of Zileuton-d4, a common internal standard for the asthma medication Zileuton, across different Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. The data presented is compiled from published, validated bioanalytical methods, offering insights into the capabilities of various mass spectrometry technologies for the analysis of this compound.
This comparison focuses on key performance metrics such as linearity, the lower limit of quantification (LLOQ), precision, and accuracy. By presenting this data in a structured format, this guide aims to assist researchers in selecting the most appropriate LC-MS platform and methodology for their specific analytical needs.
Comparative Performance of this compound Quantification
The following tables summarize the performance characteristics of Zileuton analysis, with this compound as the internal standard, on two different triple quadrupole LC-MS/MS systems. Triple quadrupole mass spectrometers are widely used in quantitative bioanalysis due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
| Performance Metric | LC-MS/MS System 1 (API 3000)[1] | LC-MS/MS System 2[2] |
| Linearity Range | 50.5 - 10,012.7 ng/mL | 3.05 - 20,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50.5 ng/mL | 3.05 ng/mL |
| Intra-day Precision (%RSD) | 2.9 - 7.7% | 3.4 - 5.3% |
| Inter-day Precision (%RSD) | Not Reported | 4.5 - 7.3% |
| Intra-day Accuracy (%Recovery) | 102.1 - 107.0% | Not Reported |
| Inter-day Accuracy (%Recovery) | Not Reported | 100 - 107% |
| Mean Recovery of Zileuton | 84.2% | Not Reported |
| Mean Recovery of this compound | 87.6% | Not Reported |
Discussion of Performance on Different Platforms
The data presented highlights the robust performance of triple quadrupole LC-MS/MS systems for the quantification of Zileuton using this compound as an internal standard. Both methods demonstrate excellent linearity over a wide concentration range.
Triple Quadrupole (QqQ) Mass Spectrometry:
Triple quadrupole instruments, such as the API 3000, are the gold standard for targeted quantification.[3] They offer high sensitivity and selectivity by isolating a specific precursor ion and detecting a specific product ion, a technique known as Multiple Reaction Monitoring (MRM). This minimizes matrix interference and provides reliable quantification, as evidenced by the low LLOQs and good precision and accuracy in the presented studies.
High-Resolution Mass Spectrometry (HRMS) - (e.g., Q-TOF, Orbitrap):
While specific validated quantitative data for Zileuton on High-Resolution Mass Spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap were not available in the reviewed literature, these platforms offer distinct advantages. HRMS instruments provide high mass accuracy and resolution, which can be beneficial for the analysis of compounds in complex matrices. This allows for a high degree of confidence in compound identification and can help to differentiate the analyte from isobaric interferences. For quantitative analysis, HRMS can be operated in full scan mode or by monitoring specific ions, offering a potential alternative to triple quadrupole systems, especially in research and discovery settings where both quantification and qualitative information are valuable.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS on API 3000 Platform[1]
-
Sample Preparation: Liquid-liquid extraction. To 200 µL of human plasma, 50 µL of this compound internal standard solution was added and vortexed. 3 mL of methyl tert-butyl ether was added, and the mixture was vortexed for 10-15 minutes. After centrifugation at 3000 rpm for 5-10 minutes, the supernatant was transferred and evaporated to dryness under a stream of nitrogen at 50°C. The residue was reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
LC System: HPLC system with a C18 column (100 x 4.6 mm, 5 µm).
-
Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90 v/v).
-
Flow Rate: 1.0 mL/min (isocratic elution).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 3000 LC-MS/MS system.
-
Ionization Mode: Positive ion mode with turbo ion spray.
-
MRM Transitions:
-
Zileuton: m/z 237.3 → 161.2
-
This compound: m/z 241.2 → 161.1
-
-
Method 2: LC-MS/MS on an Alternative Platform[2]
-
Sample Preparation: Specific details on the extraction procedure were not provided in the abstract.
-
Chromatographic Conditions: High-performance liquid chromatography.
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Not specified in the abstract.
-
Detection: The assay was validated for the quantification of Zileuton in human EDTA plasma.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of a typical bioanalytical method using LC-MS for the quantification of Zileuton with its deuterated internal standard.
Caption: Bioanalytical workflow for Zileuton quantification using LC-MS/MS.
Caption: Multiple Reaction Monitoring (MRM) pathway for Zileuton and this compound.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Inter-laboratory Variability in Zileuton Quantification Using Zileuton-d4
The accurate quantification of Zileuton, a 5-lipoxygenase inhibitor used in the treatment of asthma, is critical in clinical and research settings. Bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Zileuton-d4, are widely adopted for their sensitivity and selectivity.[1][2][3] However, inter-laboratory variability in these methods can arise from differences in experimental protocols. This guide provides a comparative overview of published data on Zileuton quantification, highlighting key performance parameters and methodologies to inform researchers, scientists, and drug development professionals on the potential sources of variability.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different validated LC-MS/MS methods for Zileuton quantification in human plasma using this compound as an internal standard. While not a direct head-to-head study, this comparison of independently validated methods offers insights into the expected range of performance across different laboratories.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 50.5–10012.7[1] | 3.05–20,000[4] | 20.0–8000.0 |
| Intra-day Precision (%CV) | 2.9 - 7.7[2] | 3.4–5.3 | LLOQ QC: 10.1, Other QCs: <5.3 |
| Inter-day Precision (%CV) | Not explicitly stated, but within acceptance criteria | 4.5–7.3 | Not explicitly stated, but within acceptance criteria |
| Accuracy (% Recovery) | 97.0 to 107.0[2] | 100–107[4] | LLOQ QC: 93.7–109.5, Other QCs: 98.8–111.6[5] |
| Extraction Method | Liquid-Liquid Extraction (LLE)[1][2][3] | Not explicitly stated | Protein Precipitation (PPT)[5] |
| Internal Standard | This compound[1][2][3] | Not explicitly stated | This compound[5] |
Note: The data presented is compiled from different publications and reflects the performance of each method as validated by the respective laboratory. LLOQ QC refers to the Lower Limit of Quantification Quality Control, and other QCs refer to Low, Medium, and High-Quality Control samples.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and minimizing inter-laboratory variability. Below are representative experimental protocols derived from published, validated methods.
Method 1: Liquid-Liquid Extraction (LLE) Based Protocol
This protocol is based on a widely cited method for Zileuton quantification.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Liquid Chromatography (LC):
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
3. Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Method 2: Protein Precipitation (PPT) Based Protocol
This protocol utilizes a simpler and faster sample preparation technique.[5]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of acidified acetonitrile.
-
Vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. Liquid Chromatography (LC):
-
Column: C18 column (e.g., Phenomenex Kinetex™ XB-C18, 50 × 2.1 mm, 1.7 μm)[5]
-
Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (proportions may vary)[5]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 5 µL[5]
3. Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the general workflow for Zileuton quantification and the signaling pathway it targets.
Caption: General workflow for Zileuton quantification using an internal standard.
Caption: Simplified signaling pathway of Zileuton's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Justifying Zileuton-d4 as the Internal Standard of Choice in Bioanalysis
In the precise world of quantitative bioanalysis, the selection of an appropriate internal standard (IS) is paramount to ensuring the accuracy and reliability of analytical data. For the quantification of Zileuton, a 5-lipoxygenase inhibitor, the use of its deuterated analog, Zileuton-d4, has emerged as the gold standard. This guide provides a comprehensive justification for the selection of this compound, comparing its performance with a potential structural analog alternative and presenting supporting experimental data for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This includes similar extraction recovery, chromatographic retention, and ionization efficiency. By co-eluting with the analyte, a stable isotope-labeled (SIL) internal standard like this compound can effectively compensate for variations in sample handling and matrix effects, which are common challenges in the analysis of complex biological samples like plasma.
Head-to-Head Comparison: this compound vs. a Structural Analog
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Stable Isotope Labeled IS) | Structural Analog IS (Hypothetical) | Justification for this compound's Superiority |
| Structural Similarity | Identical to Zileuton, with four deuterium atoms replacing hydrogen atoms. | Similar core structure but with a different substituent group. | Near-identical chemical and physical properties ensure it behaves almost identically to Zileuton during analysis. |
| Chromatographic Co-elution | Co-elutes with Zileuton.[1][2] | May have a slightly different retention time. | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic run. |
| Ionization Efficiency | Identical to Zileuton in the mass spectrometer source. | May have different ionization efficiency due to structural differences. | Identical ionization behavior ensures that any suppression or enhancement of the signal affects both the analyte and the IS equally. |
| Matrix Effect Compensation | Excellent compensation for matrix effects.[3] | Variable and often incomplete compensation. | As a SIL IS, this compound is the best tool to correct for the unpredictable effects of the biological matrix on ionization. |
| Accuracy & Precision | High accuracy and precision demonstrated in validated methods.[1][2] | Generally lower accuracy and precision compared to a SIL IS. | The ability to correct for various sources of error leads to more reliable and reproducible results. |
Supporting Experimental Data for this compound
A validated LC-MS/MS method for the quantification of Zileuton in human plasma using this compound as an internal standard has demonstrated excellent performance.[1][2] The key validation parameters are summarized below.
Table 2: Summary of Validation Data for Zileuton Analysis using this compound IS
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 50.5 – 10,012.7 ng/mL | Correlation coefficient (r²) > 0.99 |
| Accuracy (Intra-day) | 97.2% to 104.5% | ±15% of nominal concentration (±20% for LLOQ) |
| Precision (Intra-day) | 2.1% to 4.5% | ≤15% RSD (≤20% for LLOQ) |
| Accuracy (Inter-day) | 98.5% to 103.8% | ±15% of nominal concentration (±20% for LLOQ) |
| Precision (Inter-day) | 3.2% to 5.1% | ≤15% RSD (≤20% for LLOQ) |
| Recovery | Zileuton: 85.2 ± 4.1% this compound: 88.4 ± 3.5% | Consistent, precise, and reproducible |
| Matrix Effect | 95.7% to 103.2% | Within 85-115% |
Data sourced from Prakash et al., 2014.[1][2]
Experimental Protocols
A detailed methodology is crucial for replicating and verifying analytical results. The following is a summary of the key experimental protocols for the quantification of Zileuton using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series HPLC
-
Mass Spectrometer: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Discovery C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium Acetate: Methanol (10:90, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions:
Visualizing the Rationale and Workflow
To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Logical relationship for selecting an internal standard.
Caption: Experimental workflow for Zileuton quantification.
Conclusion
References
Safety Operating Guide
Personal protective equipment for handling Zileuton-d4
Essential Safety and Handling Guide for Zileuton-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a deuterated form of Zileuton. While this compound is used as an internal standard in pharmacokinetic studies, its safety profile is considered analogous to Zileuton. The following procedures and recommendations are based on available safety data sheets (SDS) for Zileuton and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Zileuton is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound
| Task | Minimum PPE Requirements | Additional Precautions |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves | - Inspect package for damage before opening.- Open in a designated area. |
| Weighing and Aliquoting (Solid) | - Safety goggles or face shield- Chemical-resistant gloves (double-gloving recommended)- Lab coat or disposable gown- N95 respirator (if not handled in a chemical fume hood) | - Perform in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust. |
| Dissolving and Solution Handling | - Safety goggles- Chemical-resistant gloves- Lab coat | - Handle solutions in a well-ventilated area. |
| Storage | - Standard laboratory PPE (lab coat, closed-toe shoes) | - Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
| Spill Cleanup (Small) | - Safety goggles- Chemical-resistant gloves (double-gloving recommended)- Lab coat or disposable gown- N95 respirator | - Use absorbent material to contain the spill. |
| Spill Cleanup (Large) | - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots | - Evacuate the area and follow emergency procedures. |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves- Lab coat | - Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1] |
Operational and Disposal Plans
Standard Operating Procedure for Safe Handling
-
Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. A calibrated analytical balance, appropriate glassware, and necessary solvents should be readily available. The safety data sheet should be reviewed by all personnel involved.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in Table 1.
-
Weighing : If working with the solid form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use appropriate tools (e.g., spatulas) to handle the powder.
-
Dissolving : When preparing solutions, add the solvent to the accurately weighed this compound powder slowly to avoid splashing. If necessary, use a sonicator or vortex mixer to ensure complete dissolution.
-
Storage : Store this compound in its original, tightly sealed container in a designated, well-ventilated, and secure area. Recommended storage is at -20°C.
-
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol) and then wash with soap and water.
-
Waste Disposal : Dispose of all waste materials, including empty containers, contaminated PPE, and unused this compound, as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal.[1]
Emergency Procedures: Spills and Exposure
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Small Spills : For small spills of the solid material, carefully sweep or vacuum the powder, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills : In the event of a large spill, evacuate the area immediately. Wear a self-contained breathing apparatus and full protective gear. Contain the spill using appropriate absorbent materials and follow institutional emergency spill cleanup procedures.
Visual Guides and Workflows
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
